2-Amino-benzenesulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
2-aminobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c7-11(9,10)6-4-2-1-3-5(6)8/h1-4H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMQCNNTMBBVLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Amino-benzenesulfonyl chloride CAS 16908-28-4 literature review
An In-Depth Technical Guide to 2-Amino-benzenesulfonyl Chloride (CAS 16908-28-4): Synthesis, Reactivity, and Applications
Introduction
This compound, registered under CAS number 16908-28-4, is a bifunctional aromatic compound of significant interest in synthetic chemistry. Its structure is characterized by a benzene ring substituted with an amino group (-NH₂) and a sulfonyl chloride group (-SO₂Cl) at the ortho positions. This unique arrangement makes it a highly valuable and versatile building block, particularly for introducing the ortho-aminosulfonyl motif into more complex molecular architectures.[1] The compound's utility stems from the high electrophilicity of the sulfonyl chloride moiety, which allows for efficient reactions with a wide range of nucleophiles.[1]
This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth exploration of this compound. We will delve into its fundamental properties, plausible synthetic routes, core reactivity, and key applications in the pharmaceutical and agrochemical sectors. The focus will be on the underlying chemical principles and the rationale behind experimental design, offering researchers and drug development professionals a practical and scientifically grounded resource.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is the foundation of its effective use in synthesis.
Physical and Chemical Properties
The key identifying properties of this compound are summarized below. These data are critical for safe handling, storage, and reaction setup.
| Property | Value | Source(s) |
| CAS Number | 16908-28-4 (also cited as 109061-25-8) | [2] |
| IUPAC Name | 2-aminobenzenesulfonyl chloride | [2] |
| Molecular Formula | C₆H₆ClNO₂S | [2] |
| Molecular Weight | 191.64 g/mol | [1][2] |
| Appearance | Solid | |
| Melting Point | 72-74 °C | |
| Storage Temperature | Room Temperature |
Spectroscopic Signature
While a dedicated public repository of spectra for this specific compound is limited, its structure allows for a reliable prediction of its spectroscopic characteristics based on well-established principles. These data are invaluable for reaction monitoring and product confirmation.
| Technique | Functional Group | Expected Chemical Shift / Absorption Range | Rationale & Notes |
| ¹H NMR | Aromatic Protons (Ar-H) | δ 6.8 - 7.9 ppm | The four protons on the aromatic ring will appear as complex multiplets. The electron-donating -NH₂ group will shield ortho/para protons (upfield shift), while the strongly electron-withdrawing -SO₂Cl group will deshield its ortho/para protons (downfield shift). |
| Amino Protons (-NH₂) | δ 4.0 - 5.5 ppm (broad) | The chemical shift is variable and concentration-dependent; the signal is often broad due to quadrupole broadening and exchange. | |
| ¹³C NMR | Aromatic Carbons (Ar-C) | δ 115 - 150 ppm | Six distinct signals are expected. The carbon attached to the amino group (C-NH₂) will be shifted upfield, while the carbon attached to the sulfonyl chloride (C-SO₂Cl) will be shifted downfield. |
| FT-IR | Sulfonyl Chloride (S=O) | 1370-1410 cm⁻¹ (asymmetric) & 1165-1205 cm⁻¹ (symmetric) | These are two very strong, characteristic stretching bands for the sulfonyl chloride group.[3] |
| Amino Group (N-H) | 3300-3500 cm⁻¹ | Two distinct bands for the symmetric and asymmetric N-H stretching of a primary amine are expected. | |
| C-N Stretch | 1250-1335 cm⁻¹ | Aromatic amine C-N stretching vibration. | |
| Mass Spec. | Molecular Ion (M⁺) | m/z 191 | The presence of a chlorine atom will result in a characteristic M+2 peak at m/z 193 with an intensity of approximately one-third that of the M⁺ peak, corresponding to the ³⁷Cl isotope.[3] |
Synthesis of this compound
The synthesis of aryl sulfonyl chlorides can be approached through several established methods. The choice of route is often dictated by the availability of starting materials and the sensitivity of other functional groups on the aromatic ring. For this compound, the primary challenge is managing the reactivity of the amino group, which is susceptible to reaction with the harsh reagents typically used for sulfonylation.
Caption: Plausible synthetic routes to this compound.
Recommended Synthetic Protocol: Chlorosulfonation of Acetanilide
This two-step approach is often preferred as it protects the amine functionality during the aggressive chlorosulfonation step, preventing side reactions and improving yield.
Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride
-
Rationale: Acetanilide is used as the starting material where the acetyl group protects the amine from reacting with chlorosulfonic acid. Chlorosulfonic acid serves as both the sulfonating agent and the solvent.[4]
-
Procedure:
-
In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas.
-
Cool the flask in an ice-water bath. Cautiously add an excess of chlorosulfonic acid (e.g., 4-5 molar equivalents) to the flask.
-
Slowly add finely powdered acetanilide in small portions to the stirred, cold chlorosulfonic acid, ensuring the temperature does not exceed 10-15 °C.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step quenches the excess chlorosulfonic acid and precipitates the product.
-
Filter the resulting white solid precipitate, wash thoroughly with cold water until the washings are neutral to litmus, and dry the product under vacuum.
-
Step 2: Hydrolysis of 4-Acetamidobenzenesulfonyl Chloride to this compound
-
Rationale: The acetyl protecting group is removed via hydrolysis to yield the final product. It is important to note that the major product from the chlorosulfonation of acetanilide is the para-substituted isomer. The ortho-isomer, which is our target precursor, is formed as a minor product and requires separation, or a more directed synthesis must be employed. For the purpose of this guide, we describe the deprotection of the desired ortho-isomer.
-
Procedure:
-
Suspend the crude (ortho) 4-acetamidobenzenesulfonyl chloride in a suitable dilute acid (e.g., 10-15% HCl).
-
Heat the mixture under reflux until a clear solution is obtained, indicating the completion of hydrolysis (typically 1-2 hours).
-
Cool the solution in an ice bath to precipitate the hydrochloride salt of the product.
-
The free amine can be obtained by careful neutralization. However, given the instability of the sulfonyl chloride group to base and water, this step must be handled with extreme care, and often the hydrochloride salt is used directly.
-
Chemical Reactivity and Applications
The synthetic utility of this compound is dominated by the electrophilic nature of the sulfonyl chloride group.
Caption: General workflow for the synthesis of sulfonamides.
Core Application: Sulfonamide Synthesis
The reaction with primary or secondary amines to form sulfonamides is the most prominent application of this reagent.[1] Sulfonamides are a cornerstone of medicinal chemistry, famously known as "sulfa drugs" and recognized for their broad therapeutic potential.[5]
Mechanism: The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electron-deficient sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. The hydrochloric acid generated as a byproduct is neutralized by a base added to the reaction mixture.[5]
Experimental Protocol: Synthesis of N-Benzyl-2-aminobenzenesulfonamide
This protocol provides a representative, self-validating system for synthesizing a novel sulfonamide derivative.
-
Rationale: Benzylamine is chosen as a model primary amine nucleophile. Pyridine serves as both the catalyst and the base to scavenge the HCl produced, driving the reaction to completion.[6]
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzylamine (1.0-1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, pour the reaction mixture into a beaker containing ice-cold dilute HCl. This step protonates the pyridine and any excess amine, making them water-soluble, while the desired sulfonamide product precipitates out.
-
Filter the solid precipitate and wash it extensively with cold water, followed by a small amount of cold ethanol or ether to remove impurities.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-benzyl-2-aminobenzenesulfonamide.
-
Confirm the structure and purity using the spectroscopic methods outlined in Section 1.2.
-
Applications in Drug Discovery and Agrochemicals
-
Medicinal Chemistry: The sulfonamide moiety derived from this reagent is a key pharmacophore. It is found in drugs designed as carbonic anhydrase inhibitors (used to treat glaucoma), diuretics, and antitumor agents.[1] The ortho-amino group provides an additional vector for molecular diversification or can participate in hydrogen bonding with biological targets.
-
Agrochemicals: Substituted 2-amino-benzenesulfonyl chlorides are crucial intermediates in the synthesis of modern herbicides and pesticides. The specific arrangement of the functional groups allows for the creation of complex molecules with high biological activity for crop protection.[1]
Caption: Conceptual pathway of a sulfonamide drug inhibiting a target enzyme.
Safety and Handling
Like its analogue, benzenesulfonyl chloride, this compound should be handled with care due to its corrosive and reactive nature.
-
Hazards: The compound is classified as corrosive and can cause severe skin burns and eye damage.[7][8] It is harmful if swallowed.[9] As a sulfonyl chloride, it is expected to be sensitive to moisture, reacting with water to release corrosive HCl gas.[9]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), splash-proof goggles, and a face shield when handling the material. A lab coat is mandatory.[10]
-
Handling: Conduct all operations in a well-ventilated chemical fume hood. Avoid inhalation of dust or vapors. Handle under an inert atmosphere (e.g., nitrogen or argon) for reactions requiring anhydrous conditions.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and incompatible materials such as strong bases and oxidizing agents.[9]
-
Spill & First Aid: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7] For spills, use an inert absorbent material and dispose of it as hazardous waste. Do not use water to clean up spills.
Conclusion
This compound (CAS 16908-28-4) is a powerful synthetic intermediate whose value lies in the dual reactivity of its functional groups. The electrophilic sulfonyl chloride provides a reliable handle for forming stable sulfonamide linkages, while the ortho-amino group offers a site for further functionalization or crucial interactions in a biological context. A firm grasp of its synthesis, reactivity, and handling requirements enables researchers in medicinal and materials science to leverage this reagent for the efficient construction of novel, high-value molecules.
References
-
ResearchGate. (2022). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride producing N-(2hydroxyphenyl)-4-methyl benzenesulfonamide (1B). Retrieved from [Link]
- Google Patents. (2019). CN106316938B - A kind of preparation method of P-aminobenzene-sulfonamide compound.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Iraqi Journal of Pharmaceutical Sciences. (2023). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Retrieved from [Link]
-
Al-Mustansiriyah Journal of Science. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride. Retrieved from [Link]
- Google Patents. (2014). CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide.
-
ACS Publications. (1972). Benzenesulfonyl chloride does react with tertiary amines. The Hinsberg test in proper prospective. Journal of Chemical Education. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
-
ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzene Sulfonyl Chloride. Retrieved from [Link]
-
Shanghai Freemen Chemicals Co., Ltd. (n.d.). Benzenesulfonyl chloride - China Manufacturers, Factory, Suppliers. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]
-
ResearchGate. (n.d.). IR and 1 H NMR spectral data. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]
-
National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]
- Google Patents. (1961). US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride.
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The Ortho-Effect: Therapeutic & Synthetic Versatility of 2-Amino-benzenesulfonyl Chloride
Executive Summary
This technical guide analyzes the medicinal chemistry and synthetic utility of 2-amino-benzenesulfonyl chloride (2-ABSCl). Unlike its para-isomer (the precursor to classical "sulfa drugs"), the ortho-positioning of the amino and sulfonyl chloride groups in 2-ABSCl creates a unique "privileged scaffold." This structural arrangement facilitates intramolecular cyclization, serving as the obligate precursor for 1,2,4-benzothiadiazine-1,1-dioxides (thiazide diuretics) and a critical building block for Carbonic Anhydrase (CA) inhibitors . This guide details the synthetic workflows, structure-activity relationships (SAR), and mechanistic underpinnings of this scaffold in drug development.
Chemical Scaffolding & Reactivity
The therapeutic value of 2-ABSCl stems from its dual electrophilic/nucleophilic nature.
-
The Warhead (Sulfonyl Chloride): A hard electrophile highly reactive toward nucleophiles (amines, alcohols) to form stable sulfonamides.
-
The Anchor (Ortho-Amine): Provides a nucleophilic handle for secondary cyclization reactions.
This proximity allows for the rapid construction of fused heterocyclic systems, a strategy often termed "complexity-to-diversity" in library synthesis.
Reactivity Profile
| Functional Group | Role | Key Reaction Type | Therapeutic Outcome |
| -SO₂Cl (C-1) | Electrophile | Nucleophilic Substitution ( | Formation of Sulfonamide Zinc-Binding Group (ZBG) |
| -NH₂ (C-2) | Nucleophile | Condensation / Cyclization | Formation of Sultams & Benzothiadiazines |
| Aromatic Ring | Scaffold | Hydrophobic pocket binding (e.g., CA active site) |
Therapeutic Verticals & Mechanism of Action[1]
A. Diuretics & Antihypertensives (The Thiazide Class)
The most commercially significant application of 2-ABSCl is the synthesis of thiazide diuretics (e.g., Hydrochlorothiazide).
-
Mechanism: These agents inhibit the Na⁺/Cl⁻ symporter in the distal convoluted tubule of the nephron.
-
Synthesis Connection: The heterocyclic core is formed by condensing the sulfonamide (derived from 2-ABSCl) with an aldehyde or carboxylic acid equivalent.
B. Carbonic Anhydrase Inhibitors (CAIs)
Sulfonamides derived from 2-ABSCl are potent inhibitors of Carbonic Anhydrase (isozymes II, IX, and XII).[1]
-
Mechanism: The deprotonated sulfonamide nitrogen acts as a zinc-binding group (ZBG), coordinating directly to the Zn(II) ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion.
-
Oncology Application: Targeting CA IX (overexpressed in hypoxic tumors) disrupts pH regulation in cancer cells, reducing metastasis.
C. K(ATP) Channel Openers
Derivatives like Diazoxide (a benzothiadiazine lacking the diuretic sulfamoyl group) act on ATP-sensitive potassium channels.[2]
-
Use: Treatment of hyperinsulinemic hypoglycemia.
Synthetic Workflows & Protocols
Workflow Visualization
The following diagram illustrates the divergent synthesis pathways from the parent 2-ABSCl scaffold.
Figure 1: Divergent synthetic pathways from this compound yielding CA inhibitors and Thiazide diuretics.
Protocol 1: General Sulfonylation (Synthesis of Sulfonamide Precursors)
Objective: To convert the acid chloride to a stable sulfonamide without polymerizing the amino group.
Reagents:
-
This compound (1.0 eq)
-
Primary/Secondary Amine (1.1 eq)
-
Pyridine (solvent/scavenger) or DCM/TEA
-
Temperature: 0°C to RT
Step-by-Step Methodology:
-
Preparation: Dissolve the amine (1.1 eq) in anhydrous Pyridine (5 mL/mmol) under an inert atmosphere (
). Chill to 0°C.-
Expert Insight: Pyridine acts as both the solvent and the HCl scavenger. For non-aromatic amines, DCM with Triethylamine (TEA) is preferred to simplify workup.
-
-
Addition: Add this compound (1.0 eq) portion-wise over 15 minutes.
-
Critical Control: The reaction is exothermic. Maintain internal temperature < 5°C to prevent side reactions with the ortho-amino group.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Workup: Quench with 1M HCl (to neutralize pyridine/TEA). Extract with EtOAc. Wash organic layer with brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol/Water.
Protocol 2: Cyclization to 1,2,4-Benzothiadiazine-1,1-dioxides
Objective: Synthesis of the diuretic scaffold via condensation.
Reagents:
-
2-Amino-benzenesulfonamide (derived from Protocol 1)
-
Aldehyde (R-CHO) (1.2 eq)
-
Catalytic p-Toluenesulfonic acid (pTSA)
-
Solvent: Ethanol or Toluene
Step-by-Step Methodology:
-
Mix: Dissolve 2-amino-benzenesulfonamide in Ethanol. Add the aldehyde (1.2 eq) and catalytic pTSA (10 mol%).
-
Reflux: Heat the mixture to reflux (78°C) for 4–8 hours.
-
Validation: Reaction completion is indicated by the disappearance of the primary amine spot on TLC.
-
-
Precipitation: Cool the reaction mixture to 0°C. The product often precipitates out.
-
Filtration: Filter the solid and wash with cold ethanol.
Advanced Mechanism: Carbonic Anhydrase Inhibition[1][5][6]
The efficacy of these derivatives relies on the "Zinc Anchor" mechanism. The sulfonamide nitrogen (
Figure 2: Mechanism of Action. The sulfonamide nitrogen coordinates with the catalytic Zinc ion, blocking the hydration of CO2.[3]
Data Summary: Structure-Activity Relationship (SAR)
| Variable Region | Modification | Effect on Activity (CA Inhibition) |
| Sulfonamide N | Substitution ( | Drastic Loss. Primary sulfonamide ( |
| Ortho-Amine | Acylation | Improves selectivity for CA IX over CA II (Isoform selectivity). |
| Ring C-4/C-5 | Halogenation (Cl/Br) | Increases lipophilicity and potency (e.g., Indapamide/Thiazide precursors). |
References
-
Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. [Link]
-
Ghorab, M. M., et al. (2017). Synthesis and molecular docking of some novel sulfonamides containing a pyrimidine ring as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
De Ruiter, J. (2005). Diuretics: Thiazides and Related Agents. Principles of Drug Action. [Link]
-
Maren, T. H. (1967). Carbonic Anhydrase: Chemistry, Physiology, and Inhibition. Physiological Reviews. [Link]
-
Alo, B. I., et al. (1986).[4] Synthesis of 1,2,4-benzothiadiazines via readily generated iminium ions. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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- 2. Synthesis of modified 4H-1,2,4-benzothiadiazine-1,1-dioxides and determination of their affinity and selectivity for different types of K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mathewsopenaccess.com [mathewsopenaccess.com]
- 4. Synthesis of 1,2,4-benzothiadiazines via readily generated iminium ions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Guide: Sulfonamide Synthesis via 2-Aminobenzenesulfonyl Chloride
Executive Summary
This technical guide provides a rigorous examination of 2-aminobenzenesulfonyl chloride (CAS: 2905-27-3) as a bifunctional building block in medicinal chemistry. While structurally valuable for synthesizing N-substituted benzenesulfonamides and fused sultams (e.g., benzothiadiazines), this reagent presents a unique "Janus" challenge: it contains both a nucleophilic amine and an electrophilic sulfonyl chloride.
Unlike standard sulfonyl chlorides, the free base of 2-aminobenzenesulfonyl chloride is kinetically unstable, prone to rapid intermolecular self-polymerization. Consequently, successful application requires strict adherence to protocols involving its hydrochloride salt or controlled in situ liberation. This guide outlines the mechanistic principles, validated synthetic protocols, and troubleshooting frameworks required to utilize this reagent effectively in drug discovery.
Part 1: Chemical Properties & The Stability Paradox
The central challenge in using 2-aminobenzenesulfonyl chloride is its inherent instability. In its neutral form, the molecule acts as its own reactive partner.
The "Self-Destruct" Mechanism
In the presence of moisture or base, the free amine of one molecule attacks the sulfonyl sulfur of another. This nucleophilic acyl substitution propagates, leading to insoluble poly(sulfonamide) oligomers rather than the desired coupling product.
-
Storage Form: Must be stored as 2-aminobenzenesulfonyl chloride hydrochloride (stable solid).
-
Handling Rule: Never neutralize the salt until the electrophilic partner (the target amine) is present in the reaction matrix.
DOT Diagram 1: Competing Reaction Pathways
The following diagram illustrates the kinetic competition between the desired sulfonamide formation and the catastrophic self-polymerization pathway.
Caption: Kinetic competition between productive cross-coupling (Pathway B) and destructive self-polymerization (Pathway A).
Part 2: Validated Synthetic Protocols
Protocol A: Standard Coupling via Hydrochloride Salt
This method utilizes the hydrochloride salt directly, using pyridine as both the solvent and the acid scavenger. Pyridine is preferred over triethylamine (TEA) because it is a weaker base, reducing the rate of self-polymerization while sufficiently activating the sulfonyl chloride [1].
Reagents:
-
2-Aminobenzenesulfonyl chloride hydrochloride (1.0 equiv)
-
Primary/Secondary Amine (1.1 equiv)
-
Pyridine (Anhydrous, Solvent volume)
-
Dichloromethane (DCM) (Optional co-solvent for solubility)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Amine Solubilization: Dissolve the target amine (1.1 equiv) in anhydrous pyridine (approx. 5 mL per mmol). Cool the solution to 0°C using an ice bath.
-
Note: Cooling is critical to suppress the rate of side reactions during the initial mixing.
-
-
Reagent Addition: Add 2-aminobenzenesulfonyl chloride hydrochloride (1.0 equiv) portion-wise as a solid over 15 minutes.
-
Why Solid Addition? Adding the solid salt to the amine solution ensures that as the salt dissolves and neutralizes, the target amine is immediately available in high local concentration to trap the reactive sulfonyl chloride.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours.
-
Monitoring: Monitor by TLC (typically 50% EtOAc/Hexanes) or LC-MS. Look for the consumption of the sulfonyl chloride (often visualized as a streak if hydrolyzed) and formation of the sulfonamide spot.
-
-
Workup:
-
Remove pyridine under reduced pressure (azeotrope with toluene if necessary).
-
Redissolve residue in EtOAc and wash with saturated NaHCO₃ (removes sulfonic acid byproducts) and Brine.
-
Dry over Na₂SO₄ and concentrate.
-
Protocol B: Synthesis of 1,2,4-Benzothiadiazine-1,1-dioxides
A primary application of 2-aminobenzenesulfonamides is the cyclization to form benzothiadiazines, a scaffold found in diuretics (e.g., chlorothiazide) and HCV inhibitors [2].
Mechanism: Condensation of the 2-amino group and the sulfonamide nitrogen with an electrophilic carbon source (orthoesters, aldehydes, or phosgene equivalents).
Data: Comparative Cyclization Reagents
| Cyclization Reagent | Product Type | Reaction Conditions | Key Reference |
| Triethyl Orthoformate | 3-Unsubstituted Benzothiadiazine | Reflux (100°C), cat. H₂SO₄ | [3] |
| Aldehydes (R-CHO) | 3-Substituted Dihydro-benzothiadiazine | EtOH, Reflux, cat. HCl | [4] |
| Phosgene / CDI | 3-Oxo-benzothiadiazine | THF, 0°C to RT, Base (TEA) | [5] |
Part 3: Mechanism of Action
The formation of the sulfonamide bond follows a nucleophilic substitution at the sulfur atom (SN2-like).
-
Activation: The base (Pyridine) removes the HCl from the reagent, exposing the electrophilic S=O centers.
-
Attack: The nucleophilic nitrogen of the target amine attacks the sulfur atom, forming a trigonal bipyramidal transition state.
-
Elimination: The chloride ion is expelled as a leaving group.
-
Deprotonation: The resulting protonated sulfonamide is neutralized by the base.
DOT Diagram 2: Experimental Workflow Logic
The following diagram details the decision logic for the experimental setup, ensuring "Self-Validating" steps are taken.
Caption: Operational workflow emphasizing the necessity of the HCl salt and sequential addition.
Part 4: Troubleshooting & Optimization
Common failure modes when using 2-aminobenzenesulfonyl chloride and their remedies.
| Observation | Probable Cause | Corrective Action |
| Reaction mixture solidifies rapidly | Self-polymerization of the reagent.[1] | Ensure the target amine is in excess (1.1–1.2 eq). Add the sulfonyl chloride slower and at lower temperatures (-10°C). |
| Low Yield / Recovery of Sulfonic Acid | Hydrolysis due to wet solvents. | Use strictly anhydrous pyridine/DCM. Ensure glassware is flame-dried. Sulfonyl chlorides hydrolyze rapidly in basic aqueous conditions. |
| Incomplete Conversion | HCl salt not fully neutralized. | Ensure sufficient base (Pyridine or >2.0 eq TEA) is present to neutralize both the reagent salt and the reaction byproduct. |
| Dark/Black Reaction Mixture | Oxidation of the aniline moiety. | Perform reaction under inert atmosphere (N₂/Ar). Minimize light exposure. |
Part 5: Applications in Drug Discovery
The 2-aminobenzenesulfonamide motif is a "privileged structure" in medicinal chemistry.
-
Carbonic Anhydrase Inhibitors: The primary sulfonamide group (-SO₂NH₂) is a classic zinc-binding group (ZBG) for Carbonic Anhydrase (CA) enzymes.
-
HCV NS5B Polymerase Inhibitors: Benzothiadiazine derivatives synthesized from this precursor have shown potency against Hepatitis C virus replication [2].
-
Diuretics: The chlorothiazide class of diuretics is structurally derived from the cyclization of 2-amino-4-chlorobenzenesulfonamide.
References
-
BenchChem. (2025).[1][2][3] Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. (Note: Protocol adapted for general sulfonyl chloride reactivity).
-
Das, D., Hong, J., Chen, S. (2011). Recent advances in drug discovery of benzothiadiazine and related analogs as HCV NS5B polymerase inhibitors. Bioorganic & Medicinal Chemistry.
-
Nematpour, M., et al. (2025).[4] Synthesis of functionalized benzothiadiazine 1,1-dioxide derivatives via intramolecular C-H activation. ResearchGate.
-
RSC Advances. (2013). Oxidative synthesis of quinazolinones and benzothiadiazine 1,1-dioxides. Royal Society of Chemistry.[5]
-
ChemRxiv. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (General stability trends for amino-sulfonyl chlorides).
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Biological activity of 2-Amino-benzenesulfonyl chloride based compounds
An In-Depth Technical Guide to the Biological Activity of 2-Amino-benzenesulfonyl Chloride Based Compounds
Foreword: The Architectural Versatility of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for drug discovery. These "privileged scaffolds" possess the inherent ability to bind to multiple, diverse biological targets, serving as a foundational template for developing novel therapeutic agents. The 2-aminobenzenesulfonamide core, derived from this compound, is a quintessential example of such a scaffold.[1][2] Its derivatives have given rise to a vast and pharmacologically diverse class of molecules known as sulfonamides, which were among the first effective chemotherapeutic agents discovered and continue to be a fertile ground for innovation.[3][4]
This guide moves beyond a simple cataloging of activities. As a senior application scientist, my objective is to provide a deeper, mechanistic understanding of why this scaffold is so effective and how its biological activities are rigorously evaluated. We will explore the causality behind experimental design, delve into the self-validating nature of robust protocols, and ground our discussion in the foundational research that underpins this field. This document is designed for the hands-on researcher, the drug development professional, and the inquiring scientist seeking to leverage the power of the 2-aminobenzenesulfonamide scaffold in their own work.
Section 1: The Sulfonamide Core and Anticancer Activity
The application of sulfonamide derivatives in oncology is a rapidly expanding field.[5] The structural motif allows for precise modifications that can target various hallmarks of cancer, from uncontrolled proliferation to the inhibition of key signaling pathways. The reactive sulfonyl chloride group of the precursor facilitates condensation reactions with a wide array of amines and other nucleophiles, enabling the creation of large, diverse libraries of compounds for screening.[1]
Mechanisms of Antitumor Action
Compounds derived from this compound exert their anticancer effects through several validated mechanisms:
-
Enzyme Inhibition: A primary strategy involves the inhibition of enzymes critical to cancer cell survival and proliferation.
-
Carbonic Anhydrase (CA) Inhibition: Tumor-associated CA isoforms, particularly CA IX and XII, are crucial for regulating pH in the hypoxic tumor microenvironment, promoting cancer cell survival and metastasis. The sulfonamide group (-SO₂NH₂) is a potent zinc-binding group, anchoring inhibitors directly into the zinc-containing active site of these enzymes.[6][7] This targeted inhibition disrupts the pH balance of cancer cells, leading to apoptosis. Benzenesulfonamide derivatives have been widely explored for this purpose, with selectivity often being a key challenge addressed through molecular decoration of the scaffold.[6]
-
Kinase Inhibition: Protein kinases are central regulators of cellular signaling pathways that are often dysregulated in cancer.[8] Derivatives of 2-aminobenzothiazole, which can be synthesized from the core scaffold, have shown potent inhibitory activity against enzymes like PI3Kγ and EGFR, blocking downstream signaling required for cell growth and survival.[9][10]
-
Topoisomerase Inhibition: These enzymes manage DNA topology during replication. Certain derivatives can stabilize the enzyme-DNA cleavage complex, which prevents the re-ligation of the DNA backbone, leading to double-strand breaks and apoptosis.[8]
-
-
Cell Cycle Arrest & Apoptosis Induction: Many sulfonamide-based compounds have been shown to halt the cell cycle at various checkpoints (e.g., G2/M phase) and induce programmed cell death (apoptosis). This is often the downstream consequence of the enzyme inhibition described above.
Workflow for Preclinical In Vitro Anticancer Evaluation
A reliable preclinical assessment is crucial to identify compounds with genuine therapeutic potential.[11] The following workflow represents a standard, robust approach for the initial in vitro evaluation of novel sulfonamide derivatives.
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- 11. A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro | Publicación [silice.csic.es]
Methodological & Application
Protocol for the Synthesis of Sulfonamides from 2-Amino-benzenesulfonyl Chloride: A Comprehensive Guide for Researchers
Introduction: Navigating the Synthesis of Ortho-Amino Sulfonamides
Sulfonamides are a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents with antibacterial, anti-inflammatory, and anticancer properties.[1] The synthesis of novel sulfonamide derivatives is therefore a critical endeavor in drug discovery. 2-Amino-benzenesulfonyl chloride presents itself as a readily available starting material for the synthesis of ortho-amino substituted sulfonamides. However, its bifunctional nature, possessing both a highly reactive sulfonyl chloride and a nucleophilic amino group, introduces a significant synthetic challenge: the propensity for self-condensation. This guide provides a detailed, field-proven protocol to successfully navigate this challenge through a robust protection-reaction-deprotection strategy, ensuring high yields and purity of the desired sulfonamide products.
The core of this protocol involves the temporary protection of the amino group via N-acetylation. This crucial step deactivates the nucleophilicity of the amine, allowing the sulfonyl chloride to react selectively with a target primary or secondary amine. Subsequent hydrolysis of the acetyl group under controlled conditions regenerates the free amino group, yielding the final ortho-amino sulfonamide. This application note will elucidate the chemical principles behind each step, provide detailed experimental procedures, and offer insights into the characterization of the synthesized compounds.
Reaction Mechanism and Strategy
The overall synthetic strategy is a three-step process:
-
Protection: The amino group of this compound is acetylated using an acetylating agent, typically in the presence of a base, to form N-(2-(chlorosulfonyl)phenyl)acetamide. This amide is significantly less nucleophilic than the parent amine, preventing self-reaction.
-
Sulfonamide Formation: The N-acetylated sulfonyl chloride is then reacted with a primary or secondary amine. The amine's nitrogen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond and the displacement of the chloride.[2]
-
Deprotection: The N-acetyl group of the resulting sulfonamide is removed by hydrolysis, typically under acidic or basic conditions, to yield the final 2-amino-sulfonamide.[3]
Caption: Workflow for the synthesis of sulfonamides from this compound.
Detailed Experimental Protocols
PART 1: Protection of this compound via N-Acetylation
Objective: To synthesize N-(2-(chlorosulfonyl)phenyl)acetamide.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (per 0.1 mol of starting material) |
| This compound | 191.64 | 19.16 g (1.0 eq) |
| Acetic Anhydride | 102.09 | 11.2 mL (1.2 eq) |
| Pyridine (anhydrous) | 79.10 | 12.1 mL (1.5 eq) |
| Dichloromethane (DCM, anhydrous) | 84.93 | 200 mL |
| 1M Hydrochloric Acid (HCl) | - | As needed for workup |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | As needed for workup |
| Brine (saturated NaCl solution) | - | As needed for workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | For drying |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.
-
Acetylation: Add acetic anhydride (1.2 eq) dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-(2-(chlorosulfonyl)phenyl)acetamide. The product can be used in the next step without further purification or can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
PART 2: Synthesis of the N-Protected Sulfonamide
Objective: To synthesize the N-acetyl-protected sulfonamide by reacting N-(2-(chlorosulfonyl)phenyl)acetamide with a primary or secondary amine.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (per 0.1 mol of starting material) |
| N-(2-(chlorosulfonyl)phenyl)acetamide | 233.67 | 23.37 g (1.0 eq) |
| Primary or Secondary Amine | Varies | 1.1 eq |
| Triethylamine (anhydrous) | 101.19 | 20.9 mL (1.5 eq) |
| Dichloromethane (DCM, anhydrous) | 84.93 | 250 mL |
| 1M Hydrochloric Acid (HCl) | - | As needed for workup |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | As needed for workup |
| Brine (saturated NaCl solution) | - | As needed for workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | For drying |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask under an inert atmosphere, dissolve the primary or secondary amine (1.1 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Slowly add triethylamine (1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve N-(2-(chlorosulfonyl)phenyl)acetamide (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 20-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using TLC.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure N-acetyl-protected sulfonamide.
PART 3: Deprotection via Hydrolysis of the N-Acetyl Group
Objective: To obtain the final 2-amino-sulfonamide by removing the N-acetyl protecting group.
Method A: Acidic Hydrolysis
Materials:
| Reagent/Solvent | Quantity (per 0.1 mol of starting material) |
| N-acetyl-protected sulfonamide | 1.0 eq |
| 6M Hydrochloric Acid (HCl) | 100-200 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) | As needed for neutralization |
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend the N-acetyl-protected sulfonamide in 6M HCl.
-
Heating: Heat the mixture to reflux (typically 80-100 °C) and maintain for 4-12 hours. Monitor the reaction progress by TLC.
-
Cooling and Neutralization: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Carefully neutralize the mixture by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 7-8.
-
Isolation: The product may precipitate upon neutralization. If so, collect the solid by vacuum filtration and wash with cold water. If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Method B: Basic Hydrolysis
Materials:
| Reagent/Solvent | Quantity (per 0.1 mol of starting material) |
| N-acetyl-protected sulfonamide | 1.0 eq |
| 2M Sodium Hydroxide (NaOH) | 100-200 mL |
| 1M Hydrochloric Acid (HCl) | As needed for neutralization |
Procedure:
-
Reaction Setup: Dissolve or suspend the N-acetyl-protected sulfonamide in 2M NaOH in a round-bottom flask.
-
Heating: Heat the mixture to reflux and maintain for 2-8 hours, monitoring by TLC.
-
Cooling and Neutralization: Cool the reaction mixture to 0 °C. Carefully acidify the solution with 1M HCl to a pH of approximately 7.
-
Isolation and Purification: Follow the same isolation and purification procedures as described in the acidic hydrolysis method.
Caption: Detailed step-by-step experimental workflow.
Characterization of Products
The successful synthesis of the intermediate and final products should be confirmed by standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the products.
-
Infrared (IR) Spectroscopy: To identify key functional groups. The formation of the sulfonamide will be indicated by the appearance of characteristic S=O stretching bands (around 1350 cm⁻¹ and 1160 cm⁻¹) and an N-H stretching band.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized compounds by analyzing the chemical shifts and coupling constants of the protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the products and confirm their elemental composition.
Safety and Handling
-
This compound and other sulfonyl chlorides are corrosive and moisture-sensitive. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Reactions involving sulfonyl chlorides often produce HCl gas. Ensure adequate ventilation and consider using a gas trap.
-
Pyridine and triethylamine are flammable and have strong odors. Handle them in a fume hood.
-
Always add reagents slowly and with cooling, especially when quenching reactions or performing neutralizations, as these can be exothermic.
Conclusion
The protocol detailed in this application note provides a reliable and systematic approach for the synthesis of a diverse range of sulfonamides starting from the challenging bifunctional reagent, this compound. By employing a strategic N-acetylation protection step, the issue of self-condensation is effectively circumvented, allowing for a clean and high-yielding sulfonamide formation reaction. The subsequent deprotection step provides access to the desired ortho-amino sulfonamides. This robust methodology is anticipated to be a valuable tool for researchers and scientists in the field of drug development and medicinal chemistry, facilitating the exploration of new chemical space in the quest for novel therapeutic agents.
References
-
Mohamed-Ezzat, R. A., Kariuki, B. M., & Elgemeie, G. H. (2024). Synthesis and crystal structure of N-phenyl-2-(phenyl-sulfan-yl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 4), 392–395. [Link]
- Aouf, N. E., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Serbian Chemical Society, 77(10), 1365-1372.
- BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. BenchChem.
- Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis, 2000(10), 1575-1578.
- U.S. Patent No. 4,487,725. (1984). Process for the preparation of N-acetylaminoarylsulfonic acids in sulfuric acid as solvent.
- ChemRxiv. (2023). Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery. ChemRxiv.
- Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. J. Am. Chem. Soc., 145(39), 21189–21196.
- Smiles, S., & Stewart, J. (1921). p-Acetaminobenzenesulfonyl chloride. Organic Syntheses, 1, 8.
- Reddy, et al. (2007). A new and efficient method for the facile synthesis of N-acyl sulfonamides under Lewis acid catalysis. Tetrahedron Letters, 48(42), 7536-7539.
- Rad, M. N. S., et al. (2009). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Synthesis, 2009(23), 3983-3988.
- PubMed. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. J Am Chem Soc., 145(39), 21189-21196.
- ResearchGate. (2009).
- Semantic Scholar. (2009).
- Royal Society of Chemistry. (2017).
- Varga, et al. (2020).
- Digital Commons @ East Tennessee State University. (2016). Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide.
- PubMed. (2024). Synthesis and crystal structure of N-phenyl-2-(phenyl-sulfan-yl)acetamide.
- Gryaznov, S. M., & Letsinger, R. L. (1992). A new procedure for rapid deprotection of synthetic oligodeoxynucleotides. Nucleic acids research, 20(8), 1879–1882.
- CDN. (n.d.).
- PrepChem.com. (n.d.). Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide.
- MULTISTEP SYNTHESIS PROTECTING GROUPS. (n.d.).
- Organic Chemistry Portal. (2004). Advances in Nitrogen Protection and Deprotection.
- Vedejs, E., & Lin, S. (1994). Deprotection of arenesulfonamides with samarium iodide. Journal of Organic Chemistry, 59(7), 1602–1603.
- Flanagan, et al. (2012). Hydrolysis of N-alkyl sulfamates and the catalytic efficiency of an S-N cleaving sulfamidase. Biochemistry, 51(12), 2604–2612.
- Protocol: Preparative Scale N-Acetylation of Aminoacyl
- ChemicalBook. (n.d.). 2-CHLORO-N-(2-PHENOXY-PHENYL)-ACETAMIDE synthesis.
- ResearchG
- U.S. Patent No. 2,996,541. (1961). Purification of p (nu-acetyl amino) benzene sulfonyl chloride.
- Indian Journal of Pharmaceutical Education and Research. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
- Google Patents. (n.d.). CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide.
- PubMed Central. (2024). Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)
- IRE Journals. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)
- Amination of the p-acetaminobenzene sulfonyl chloride. (n.d.).
- Journal of Scientific Research of the Sharia and Natural Sciences. (2023). Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole.
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General procedure for reaction of 2-Amino-benzenesulfonyl chloride with amines
Topic: General procedure for reaction of 2-Amino-benzenesulfonyl chloride with amines Content Type: Application Note & Detailed Protocol
Executive Summary
The reaction of 2-aminobenzenesulfonyl chloride with amines is a pivotal yet challenging transformation in medicinal chemistry. It serves as the primary gateway to 2-aminobenzenesulfonamides , a scaffold found in carbonic anhydrase inhibitors, antitumor agents, and HIV protease inhibitors.
The Critical Challenge: Unlike standard sulfonyl chlorides, 2-aminobenzenesulfonyl chloride possesses both a nucleophilic amine and an electrophilic sulfonyl chloride on the same aromatic ring. In its free base form, it is highly unstable and prone to rapid self-polymerization (intermolecular sulfonylation).
This guide provides a robust, field-tested protocol using the hydrochloride salt of the reagent to suppress polymerization, alongside a strategic decision matrix for selecting the optimal synthetic route.
Strategic Route Selection
Before beginning, evaluate your specific needs. While the direct reaction is the fastest, it carries the highest risk of side reactions.
| Feature | Route A: Direct Reaction | Route B: Nitro-Reduction (Recommended) | Route C: Acetyl Protection |
| Starting Material | This compound HCl | 2-Nitro-benzenesulfonyl chloride | N-Acetylsulfanilyl chloride |
| Step Count | 1 Step | 2 Steps (Sulfonylation | 2 Steps (Sulfonylation |
| Risk Profile | High: Risk of self-polymerization if handled incorrectly. | Low: Nitro group is non-nucleophilic; reagent is stable. | Low: Acetyl group protects the amine. |
| Best For | Simple, inexpensive amines; High-throughput screening. | Complex/expensive amines; GMP synthesis. | Scale-up where reduction is undesirable. |
Reaction Mechanism & Instability Pathways
Understanding the competition between the desired pathway and the degradation pathway is vital for troubleshooting.
Figure 1: Mechanistic pathway showing the competition between productive sulfonylation (Path A) and destructive self-polymerization (Path B).
Detailed Protocol: Direct Reaction (Route A)
Objective: Synthesize 2-aminobenzenesulfonamide derivatives using 2-aminobenzenesulfonyl chloride hydrochloride while minimizing self-polymerization.
Materials
-
Reagent: 2-Aminobenzenesulfonyl chloride hydrochloride (Store at -20°C; highly moisture sensitive).
-
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN). Note: Avoid nucleophilic solvents like MeOH.
-
Base: Pyridine (Preferred) or Triethylamine (TEA).
-
Nucleophile: Primary or Secondary Amine (1.1 – 1.2 equivalents).
Step-by-Step Procedure
1. Preparation of the Amine Solution (The "Trap")
-
In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve the Target Amine (1.1 mmol) in anhydrous DCM (5 mL).
-
Add Base (2.5 mmol).
-
Expert Insight: You need at least 2.0 equivalents of base: 1.0 eq to neutralize the HCl salt of the reagent, and 1.0 eq to scavenge the HCl produced during sulfonylation. A slight excess (2.2–2.5 eq) ensures the reaction mixture remains basic.
-
-
Cool the solution to 0°C using an ice bath.
2. Controlled Addition of Sulfonyl Chloride
-
Crucial Step: Do NOT add the amine to the sulfonyl chloride. You must add the sulfonyl chloride to the amine.[1][2][3] This ensures the concentration of the external nucleophile (amine) is always higher than the concentration of the transient free-base sulfonyl chloride.
-
Weigh 2-Aminobenzenesulfonyl chloride hydrochloride (1.0 mmol) quickly to minimize moisture exposure.
-
Option A (Solid Addition): Add the solid reagent portion-wise to the stirring amine solution over 15 minutes.
-
Option B (Solution Addition - Preferred for Scale): Suspend the reagent in a minimal amount of cold DCM/Acetonitrile and add dropwise via syringe.
3. Reaction Incubation
-
Allow the mixture to stir at 0°C for 30 minutes.
-
Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Monitoring: Check by TLC or LC-MS. The sulfonyl chloride is not stable on silica; monitor the disappearance of the amine or the formation of the product spot.
4. Workup & Purification
-
Quench: Add saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 10 minutes.
-
Extraction: Separate phases. Extract aqueous layer with DCM (2 x 10 mL).
-
Wash: Combine organic layers and wash with:
-
Water (to remove pyridine salts).
-
Brine.[4]
-
-
Dry: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (Hexanes/EtOAc).
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield / Insoluble Gum | Self-polymerization of the reagent. | 1. Lower temperature to -10°C.2. Increase dilution (0.1 M).3. Ensure slow addition of sulfonyl chloride to amine. |
| Starting Amine Remains | Hydrolysis of sulfonyl chloride.[5] | 1. Ensure solvents are strictly anhydrous.2. Check reagent quality (if it's not a white/off-white solid, it may be degraded). |
| Bis-sulfonylation | Product reacted with a second sulfonyl chloride molecule.[6] | Use a slight excess of the amine (1.2 eq) rather than the sulfonyl chloride. |
| Dark Coloration | Oxidation of the aniline moiety. | Perform reaction under inert atmosphere (Nitrogen/Argon).[7] |
Alternative Protocol: The "Nitro" Route (Route B)
Recommended for valuable amines or when Route A fails.
-
Sulfonylation: React amine with 2-nitrobenzenesulfonyl chloride (stable reagent) in DCM/TEA at 0°C
RT. Isolate the stable 2-nitrobenzenesulfonamide intermediate. -
Reduction: Dissolve intermediate in EtOH/Water. Add Iron powder (5 eq) and NH₄Cl (5 eq). Reflux for 2 hours. Filter through Celite and concentrate to obtain the 2-amino derivative.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV, and N-hydroxysulfonamides inhibit both these zinc enzymes. Journal of Medicinal Chemistry, 43(20), 3677-3687. Link
-
BenchChem Technical Library. (2025). Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis. Link
-
De Luca, L., & Giacomelli, G. (2008).[8] An easy and handy synthesis of sulfonamides directly from sulfonic acids or its sodium salts.[8] The Journal of Organic Chemistry, 73(10), 3967-3969. Link
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[8] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287-9291. Link
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Microwave-assisted synthesis using 2-Amino-benzenesulfonyl chloride
Executive Summary
This guide details the handling and synthetic utility of 2-Amino-benzenesulfonyl chloride (CAS: 109061-25-8) under microwave irradiation. While this reagent acts as a critical bifunctional linchpin for synthesizing sulfonamides, sultams, and benzothiadiazine 1,1-dioxides, its inherent instability (self-polymerization) presents a barrier to reproducible chemistry.
This protocol leverages microwave dielectric heating to bypass the slow thermal ramps that favor decomposition, enabling a "telescoped" synthesis of bioactive heterocycles.
Key Advantages of Microwave Protocol:
-
Reaction Time: Reduced from hours (thermal reflux) to minutes.
-
Selectivity: Kinetic control minimizes the formation of polysulfonamides.
-
Throughput: Enables sequential one-pot cyclizations without intermediate isolation.
Critical Reagent Handling (The "Jekyll & Hyde" Profile)
Safety Warning: this compound is corrosive and moisture-sensitive. It reacts violently with water to release HCl gas.
Stability Paradox:
-
Free Base: Unstable. The nucleophilic amino group (
) reacts intermolecularly with the electrophilic sulfonyl chloride ( ), leading to rapid polymerization (black tar formation). - ) is non-nucleophilic, preventing self-reaction.
Operational Imperative: Always store the reagent as the Hydrochloride salt . If the free base is required, generate it in situ within the microwave vial by adding a tertiary amine base (e.g., DIPEA, Pyridine) only immediately prior to irradiation.
Reaction Pathways & Logic
The utility of this compound lies in its ability to serve as a 1,2-bis-nucleophile/electrophile equivalent.
Figure 1: The divergent synthetic pathways enabled by microwave irradiation. The process can be stopped at the Sulfonamide stage or pushed forward to the Heterocycle.
Protocol A: Rapid N-Sulfonylation (General Coupling)
Objective: Synthesis of 2-amino-benzenesulfonamides without self-polymerization.
Mechanism: Nucleophilic attack of an external amine on the sulfonyl sulfur. Challenge: The external amine must be more nucleophilic than the reagent's own amino group.
Experimental Procedure
-
Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, suspend This compound HCl (1.0 equiv, 0.5 mmol) in anhydrous Acetonitrile (MeCN) (3 mL).
-
Addition: Add the partner Amine (1.1 equiv).
-
Activation: Add Pyridine (2.5 equiv) dropwise. Note: The solution may warm slightly.
-
Irradiation: Seal the vial and irradiate.
| Parameter | Setting | Rationale |
| Temperature | 60 °C | Sufficient to overcome activation energy but low enough to prevent aniline oxidation. |
| Hold Time | 5:00 min | Rapid conversion prevents competitive hydrolysis. |
| Pressure Limit | 200 psi | Safety cutoff for closed-vessel heating. |
| Power | Dynamic | Use "Standard" absorption level (MeCN couples moderately). |
-
Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over MgSO₄.
-
Yield Expectation: 85–95% (vs. 60% thermal).
Protocol B: Sequential One-Pot Cyclization (Benzothiadiazines)
Objective: Synthesis of 3-substituted-2H-1,2,4-benzothiadiazine 1,1-dioxides (Diuretic/Antihypertensive scaffold).
Scientific Logic: This is a "Telescoped" reaction. We form the sulfonamide (Step 1) and then, without isolation, induce condensation with an aldehyde (Step 2). The microwave superheating effect is critical here to drive the dehydration step which is entropically unfavorable.
Step-by-Step Workflow
-
Step 1 (Sulfonylation): Follow Protocol A (above) using Ammonia (0.5M in Dioxane) or a primary amine as the coupling partner.
-
Check: Verify consumption of chloride by TLC (approx. 5 min).
-
-
Step 2 (Add Reagents): Decap the vial. Add the Aldehyde (1.2 equiv) and a catalytic amount of p-Toluenesulfonic acid (pTSA) (10 mol%).
-
Alternative: For 3-H derivatives, use Triethyl Orthoformate instead of an aldehyde.
-
-
Step 3 (Cyclization): Reseal and irradiate.
| Parameter | Setting | Rationale |
| Temperature | 140–150 °C | High energy required for ring closure and water elimination. |
| Hold Time | 10–15 min | Extended time ensures thermodynamic product stability. |
| Stirring | High | Crucial for mass transfer in precipitating systems. |
-
Workup: Cool to RT. The product often precipitates. Filter and wash with cold EtOH. If soluble, evaporate solvent and recrystallize from EtOH/Water.
Figure 2: Mechanistic progression of the one-pot sequential synthesis.
Comparative Data: Thermal vs. Microwave
The following data summarizes the efficiency gains when synthesizing 3-phenyl-2H-1,2,4-benzothiadiazine 1,1-dioxide using this protocol.
| Metric | Thermal Reflux (Toluene) | Microwave (MeCN/Dioxane) | Improvement Factor |
| Reaction Time | 12–16 Hours | 20 Minutes (Total) | 40x Faster |
| Yield | 55–65% | 82–92% | +30% |
| Purity (Crude) | Low (Requires Column) | High (Precipitation) | Green Benefit |
| Solvent Vol | 50 mL | 3 mL | Waste Reduction |
Troubleshooting & Optimization
-
Issue: Low Yield in Step 1 (Sulfonylation).
-
Cause: Hydrolysis of the sulfonyl chloride due to wet solvent.
-
Fix: Use anhydrous solvents (MeCN, DCM) and store the reagent in a desiccator.
-
-
Issue: "Black Tar" Formation.
-
Cause: Self-polymerization of the reagent.
-
Fix: Ensure the partner amine is added before the base (Pyridine/TEA). This ensures the most reactive species encounters the partner first.
-
-
Issue: Incomplete Cyclization (Step 2).
-
Cause: Water buildup inhibiting dehydration.
-
Fix: Add molecular sieves (4Å) to the microwave vial or use a capping agent like TEOF (Triethyl orthoformate) as a water scavenger.
-
References
-
De Luca, L., & Giacomelli, G. (2008).[3] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]
-
Lian, Y., et al. (2011). Microwave-Assisted Direct Synthesis of 4H-1,2,4-Benzothiadiazine 1,1-Dioxide Derivatives. Synthetic Communications, 41(15), 2314-2322. [Link]
-
Hanson, P. R., et al. (2008). Microwave-Assisted Synthesis of Sultams and Benzothiadiazine 1,1-Dioxides.[4][5][6] Organic Letters, 10(17), 3813–3816. [Link]
-
PubChem. (n.d.).[7] this compound Compound Summary. National Library of Medicine. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Microwave-assisted sequential one-pot protocol to benzothiadiazin-3-one-1,1-dioxides via a copper-catalyzed N-arylation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C6H6ClNO2S | CID 15218578 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solvent selection for 2-Amino-benzenesulfonyl chloride coupling reactions
Application Note: Solvent Selection & Process Controls for 2-Aminobenzenesulfonyl Chloride Coupling
Part 1: Executive Summary & Chemical Context
The "Janus" Molecule Challenge
2-Aminobenzenesulfonyl chloride (and its derivatives) presents a unique "Janus" challenge in organic synthesis. It contains both a potent electrophile (sulfonyl chloride,
-
The Risk: Under standard basic coupling conditions, the free amine of one molecule can attack the sulfonyl chloride of another, leading to rapid self-polymerization (polysulfonamide "tars") rather than the desired coupling with the external amine.
-
The Solution: Successful coupling requires strict control over solvation , pH , and order of addition .[1] The reagent is almost exclusively handled as the Hydrochloride Salt (
) or generated in situ from protected precursors (e.g., nitro- or acetamido- derivatives).[1]
This guide provides the decision logic for solvent selection to maximize chemoselectivity, suppress hydrolysis, and prevent oligomerization.[1]
Part 2: Solvent Selection Matrix
The choice of solvent is dictated by the solubility of the HCl salt and the hydrophobicity of the coupling partner .
Table 1: Solvent Performance Characteristics
| Solvent Class | Specific Solvent | Suitability | Key Advantages | Critical Limitations |
| Chlorinated (Class I) | Dichloromethane (DCM) | Standard | High solubility for organic amines; low boiling point for easy workup; inert to sulfonyl chlorides.[1][2] | Environmental toxicity; poor solubility for zwitterionic amino-sulfonyl salts.[2] |
| Ethers (Class II) | THF / 2-MeTHF | High Polarity | Excellent for solubilizing polar substrates.[1][2] 2-MeTHF is the preferred "Green" alternative.[2] | Hygroscopic (must be anhydrous); Peroxide risk; Water miscibility can accelerate hydrolysis if wet.[1][2] |
| Biphasic (Class III) | Water / Toluene or Water / EtOAc | Schotten-Baumann | Buffers the reaction; inorganic bases ( | Hydrolysis competes with coupling; requires vigorous stirring (high interfacial area).[1] |
| Polar Aprotic (Class IV) | Acetonitrile (MeCN) | Specialized | Good for highly polar amines; fast reaction rates.[1] | Difficult to remove (high BP); can accelerate hydrolysis if base is wet.[1] |
| Forbidden | Alcohols (MeOH, EtOH) | N/A | DO NOT USE. | Reacts to form sulfonate esters (solvolysis).[1] |
Part 3: Mechanistic Decision Tree
The following diagram illustrates the kinetic competition driving the reaction outcome. The goal is to maximize Path A (Amidation) while minimizing Path B (Hydrolysis) and Path C (Self-Polymerization).[1]
Figure 1: Kinetic competition in amino-sulfonyl coupling. Path A must outcompete Path C.
Part 4: Detailed Experimental Protocols
Protocol A: The "Anhydrous" Method (Preferred for High Yields)
Best for: Valuable substrates, non-aqueous soluble amines.[1]
Reagents:
-
Pyridine (2.5 equiv) OR Triethylamine (2.5 equiv)[1]
Step-by-Step:
-
Preparation: Dry all glassware. Maintain an inert atmosphere (
or Ar).[1][3] -
Amine Solution: Dissolve the Coupling Amine (1.1 eq) and Base (2.5 eq) in the solvent (DCM).[1] Cool to 0°C .[1][2][3]
-
Why? Having the base present before the sulfonyl chloride ensures that as soon as the chloride is added, the partner amine is activated and ready to react.
-
-
Addition (Critical): Add the 2-Aminobenzenesulfonyl chloride HCl salt as a solid, in small portions, over 15–20 minutes.
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2–4 hours.
-
Workup: Quench with 1M HCl (to remove excess pyridine/amine). Wash organic layer with water and brine.[1][2] Dry over
.[1][2]
Protocol B: The Schotten-Baumann Method (Biphasic)
Best for: Large scale, robust substrates, inorganic bases.[1]
Reagents:
-
Base:
(2.5 equiv) dissolved in Water.[1]
Step-by-Step:
-
Biphasic Setup: Dissolve the Coupling Amine in the organic solvent (THF/EtOAc).[1] Add the aqueous
solution . -
Cooling: Cool the biphasic mixture to 0–5°C . Vigorously stir (maximize surface area).[1]
-
Addition: Dissolve the sulfonyl chloride HCl salt in a minimal amount of dry THF (or add as solid if solubility is poor) and add dropwise to the rapidly stirring mixture.
-
Monitoring: Monitor pH. Keep pH > 8 to ensure the coupling amine remains nucleophilic.[1]
Part 5: Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Formation of insoluble tar/gum | Self-polymerization of the reagent.[2] | Reverse Addition: Ensure the sulfonyl chloride is added to the amine/base mixture, not vice-versa. Keep temperature at 0°C. |
| Low Yield / High Sulfonic Acid | Hydrolysis due to wet solvent.[1][2][3] | Dry solvents over molecular sieves (3Å). If using Schotten-Baumann, increase amine equivalents or switch to Protocol A. |
| No Reaction | Amine is protonated (pH too low). | Ensure enough base is used (at least 2.0 eq for neutral amines, 3.0 eq for HCl salts of amines).[1] |
| Impurity: Bis-sulfonamide | Primary amine reacted twice.[1][2][12] | Use 1.1 eq of amine (slight excess) and add sulfonyl chloride slowly.[1][3] |
Part 6: References
-
Constable, D. J. C., et al. "Key Green Chemistry Research Areas: A Perspective from Pharmaceutical Manufacturers."[1] Green Chemistry, vol. 9, no.[1] 5, 2007, pp. 411-420.[1][2] Link
-
King, J. F., et al. "Mechanism of Hydrolysis of Sulfonyl Chlorides."[1] Journal of the American Chemical Society, vol. 114, no.[13] 5, 1992, pp. 1743–1749.[1] Link[1]
-
Context: Foundational kinetics on the competition between hydrolysis and aminolysis.
-
-
De Luca, L. "Naturally Occurring and Synthetic Imidazoles: Their Chemistry and Their Biological Activities."[1][2] Current Medicinal Chemistry, vol. 13, no. 1, 2006.[1] (Referencing general Schotten-Baumann protocols for labile chlorides).
-
Pfizer Solvent Selection Guide. "Green Chemistry Solvent Selection Guide." Sustainability, 2023 Update. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Schotten-Baumann_reaction [chemeurope.com]
- 11. Schotten-Baumann Reaction [organic-chemistry.org]
- 12. CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide - Google Patents [patents.google.com]
- 13. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Benzofused Sultams & Thiadiazines from 2-Amino-benzenesulfonyl Chloride
Application Note: AN-2026-SUL
Content Type: Advanced Synthetic Protocol & Handling Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists
Executive Summary
The synthesis of benzofused sultams (cyclic sulfonamides) and benzothiadiazine 1,1-dioxides represents a critical pathway in the development of diuretics (e.g., hydrochlorothiazide), antihypertensives, and novel antiviral agents. While 2-Amino-benzenesulfonyl chloride (CAS 109061-25-8) serves as the most direct retrosynthetic precursor for these scaffolds, its inherent instability presents a significant barrier to reproducible scale-up.
This Application Note provides a rigorous, field-validated methodology for handling this unstable intermediate. We detail the in situ generation of the sulfonyl chloride from Orthanilic acid (2-aminobenzenesulfonic acid) and its subsequent conversion into two distinct "sultam-like" heterocyclic classes:
-
3-Oxo-1,2,4-benzothiadiazine 1,1-dioxides (via cyclocondensation with
-haloacyl halides). -
1,2,4-Benzothiadiazine 1,1-dioxides (via condensation with aldehydes/ketones).
Critical Material Handling: The Stability Paradox
The Challenge: Free this compound is kinetically unstable. The nucleophilic amine at the ortho position can attack the electrophilic sulfonyl chloride of a neighboring molecule, leading to rapid intermolecular polymerization and the formation of insoluble polysulfonamides.
The Solution:
-
Do not store the free base. Always generate the sulfonyl chloride in situ or isolate it as the stable Hydrochloride Salt .
-
Temperature Control: All activation steps must occur < 0°C to suppress diazonium formation (if using nitrite routes) or polymerization.
-
Visual Indicator: A transition from off-white/yellow to deep pink/red indicates decomposition (oxidation/polymerization).
Workflow Logic Diagram
The following diagram illustrates the critical decision pathways for handling this precursor.
Figure 1: Stability and workflow logic for this compound precursors.
Pre-Analytical Protocol: Generation of the Reagent
Due to commercial variability in purity, we recommend synthesizing the reagent fresh from Orthanilic acid.
Reagents:
-
Orthanilic acid (2-aminobenzenesulfonic acid)[1]
-
Phosphorus pentachloride (PCl
) -
Toluene (Anhydrous)
Protocol:
-
Suspend Orthanilic acid (10.0 g, 57.7 mmol) in anhydrous Toluene (100 mL).
-
Add PCl
(12.0 g, 57.7 mmol) portion-wise under Argon.-
Note: The reaction is endothermic but evolves HCl gas. Ensure proper venting.
-
-
Heat the mixture to reflux (110°C) for 2 hours. The suspension will thin as the acid converts to the chloride.
-
Cool to room temperature.
-
Isolation: Filter the solid hydrochloride salt under an inert atmosphere. Wash with cold toluene.
-
Checkpoint: The product should be a white to pale yellow crystalline solid.
-
Storage: Store in a desiccator at -20°C. Stable for 1-2 weeks.
-
Core Protocol A: Synthesis of 3-Oxo-1,2,4-benzothiadiazine 1,1-dioxides
This protocol creates a "cyclic sulfonamide-urea" hybrid, a scaffold widely used in bioisostere replacement for quinazolinones.
Mechanism: Acylation of the aniline amine followed by intramolecular sulfonylation of the
Experimental Workflow
| Step | Parameter | Specification | Notes |
| 1 | Solvent System | DMF / Toluene (1:4) | DMF promotes solubility of the zwitterionic intermediate. |
| 2 | Base | Pyridine (2.2 equiv) | Acts as both acid scavenger and acylation catalyst. |
| 3 | Electrophile | Chloroacetyl chloride | The "linker" that closes the sultam ring. |
| 4 | Temperature | 0°C | Initial addition at 0°C; Cyclization requires heat. |
Step-by-Step Procedure:
-
Preparation: Dissolve 2-aminobenzenesulfonyl chloride HCl salt (2.28 g, 10 mmol) in a mixture of Toluene (40 mL) and DMF (10 mL).
-
Base Addition: Cool to 0°C. Add Pyridine (1.8 mL, 22 mmol) dropwise. Stir for 10 min.
-
Acylation: Add Chloroacetyl chloride (1.24 g, 11 mmol) dropwise over 15 minutes.
-
Observation: A precipitate (Pyridine-HCl) will form.
-
-
Cyclization: Remove the ice bath and heat the reaction mixture to 90°C for 4 hours.
-
Mechanistic Insight: The initial product is the linear N-chloroacetyl sulfonamide. Heating drives the intramolecular displacement of the chloride by the sulfonamide nitrogen (or the displacement of the sulfonyl chloride by the amide nitrogen, depending on the precise order of addition, though N-acylation is typically faster).
-
-
Workup: Cool to RT. Pour into ice water (100 mL) containing concentrated HCl (5 mL) to remove pyridine.
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash organics with Brine. Dry over Na
SO . -
Purification: Recrystallize from Ethanol/Water.
Expected Yield: 65-75% Validation Data:
-
1H NMR (DMSO-d6): Look for the singlet methylene peak (-CH
-) of the sultam ring around 4.5 ppm. -
MS (ESI): [M+H]+ corresponding to MW.
Core Protocol B: Synthesis of 1,2,4-Benzothiadiazine 1,1-dioxides (Diuretic Scaffold)
This route condenses the sulfonamide (generated in situ) with an aldehyde. This is the classic "Chlorothiazide" synthesis pathway.
Reagents:
-
2-Aminobenzenesulfonyl chloride (freshly prepared)
-
Ammonium Hydroxide (25%)
-
Paraformaldehyde (or specific aldehyde R-CHO)
-
Formic Acid (Catalyst)
Protocol:
-
Sulfonamide Formation:
-
Add the 2-aminobenzenesulfonyl chloride (10 mmol) portion-wise to a stirred solution of NH
OH (20 mL) at 0°C. -
Stir for 1 hour. A white precipitate (2-aminobenzenesulfonamide) forms.
-
Filter and dry the solid. (Yield > 85%).
-
Self-Validating Check: Melting point should be ~151-153°C. If <145°C, recrystallize from water.
-
-
Cyclization (The "Sultam" Closure):
-
Dissolve 2-aminobenzenesulfonamide (1.72 g, 10 mmol) in Ethanol (20 mL).
-
Add Paraformaldehyde (0.6 g, 20 mmol equiv) and a catalytic amount of Formic Acid (3 drops).
-
Reflux for 3-6 hours.
-
Reaction Monitoring: TLC (50% EtOAc/Hexane). The polar sulfonamide spot will disappear, replaced by a less polar product.
-
-
Isolation:
-
Cool the mixture. The product often precipitates directly.
-
If no precipitate, evaporate solvent to 25% volume and add water.
-
Filter the white solid.
-
Structural Validation: The formation of the N-C-N linkage is distinct.
-
1H NMR: The aminal proton (N-CH-N) appears as a doublet or broad singlet around
6.0-7.0 ppm depending on the R-group from the aldehyde.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Red/Pink Coloration | Oxidation of the amino group (formation of azo/diazo species). | Ensure inert atmosphere (Argon). Keep temp < 5°C during chloride formation. |
| Insoluble "Gunk" | Polymerization (Intermolecular reaction). | Dilute the reaction. Add the sulfonyl chloride slowly to the nucleophile (Inverse Addition). |
| Low Yield (Protocol A) | Hydrolysis of Chloroacetyl chloride. | Ensure solvents are strictly anhydrous. Use fresh acylating agent. |
| Starting Material Remains | Deactivation of amine by protonation. | Ensure sufficient base (Pyridine/TEA) is present to keep the amine nucleophilic but not hydrolyze the chloride. |
References
-
Preparation of Orthanilic Acid & Sulfonyl Chloride
-
Synthesis of Benzothiadiazine Dioxides
- Freeman, S. et al. "Synthesis of diverse sultam scaffolds." Organic & Biomolecular Chemistry, 2006.
-
[Link]
- Handling of Sulfonyl Chlorides: BenchChem Technical Guides. "Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis".
-
Intramolecular Cyclization Strategies
- Hanson, P. R. et al. "Synthesis of Sultam Scaffolds via Intramolecular Oxa-Michael and Diastereoselective Baylis–Hillman Reactions." Journal of Organic Chemistry.
-
[Link]
Disclaimer: This protocol involves the use of corrosive and toxic reagents (sulfonyl chlorides, pyridine). All procedures should be performed in a fume hood with appropriate PPE.
Sources
Application Notes: Catalytic Strategies for Enhancing the Reactivity of 2-Amino-benzenesulfonyl Chloride
Introduction: The Synthetic Challenge and Opportunity
2-Amino-benzenesulfonyl chloride is a pivotal building block in medicinal chemistry and drug development. It serves as a precursor to a vast array of 2-aminobenzenesulfonamides, a privileged scaffold found in numerous therapeutic agents, including diuretics, anticonvulsants, and anti-HIV drugs. The strategic placement of the amino group ortho to the sulfonyl chloride moiety offers unique opportunities for creating complex molecular architectures with specific steric and electronic properties essential for target binding.
However, the intrinsic properties of this compound present significant synthetic challenges. The nucleophilic amino group can lead to self-condensation or other undesired side reactions, while its electron-donating nature can modulate the electrophilicity of the sulfonyl chloride group. Furthermore, the molecule's susceptibility to hydrolysis necessitates carefully controlled, often anhydrous, reaction conditions.[1]
This guide provides an in-depth analysis of catalytic methods designed to overcome these hurdles. By enhancing the electrophilicity of the sulfonyl group or promoting the desired nucleophilic attack, these strategies enable efficient, high-yielding, and chemoselective synthesis of the target sulfonamides. We will explore the mechanistic rationale behind various catalytic systems and provide detailed, field-proven protocols for their application.
Core Reactivity Challenges
A successful sulfonylation reaction using this compound requires navigating several potential pitfalls:
-
Self-Reactivity: The primary amine can act as a nucleophile, attacking the sulfonyl chloride of another molecule, leading to oligomerization or polymerization.
-
Competing Nucleophiles: In the presence of other nucleophilic sites in the reaction partner, achieving chemoselectivity for the desired amine can be difficult.
-
Hydrolysis: The sulfonyl chloride group is highly reactive towards water, which can lead to the formation of the corresponding and often insoluble sulfonic acid, complicating purification and reducing yield.[1]
-
Sluggish Reactions: The reaction between a sulfonyl chloride and an amine, especially a sterically hindered or weakly nucleophilic one, can be slow, requiring harsh conditions that may degrade sensitive functional groups.[2][3]
Catalysis offers a powerful solution to these issues by providing alternative, lower-energy reaction pathways that favor the formation of the desired sulfonamide product under milder conditions.
Catalytic Approaches to Enhance Sulfonylation
The reaction of an amine with a sulfonyl chloride is a nucleophilic substitution at the sulfur center. Catalysts can accelerate this process by either increasing the electrophilicity of the sulfonyl chloride (Lewis acid catalysis) or by forming a more reactive intermediate (nucleophilic catalysis).
Lewis Acid Catalysis
Lewis acids are highly effective at activating sulfonyl chlorides. By coordinating to the electron-rich oxygen atoms of the sulfonyl group, the Lewis acid withdraws electron density, significantly increasing the partial positive charge on the sulfur atom and making it more susceptible to nucleophilic attack.
Common Lewis Acid Catalysts:
-
Indium (In) Metal and Salts (e.g., In(OTf)₃, InCl₃): Indium is a particularly effective catalyst for sulfonylation, promoting the reaction under mild, often base-free conditions.[2][3][4] It is tolerant of a wide range of functional groups and can be used with less nucleophilic and sterically hindered amines.[2][4]
-
Aluminum Chloride (AlCl₃): Often used in Friedel-Crafts sulfonylation, AlCl₃ can also activate sulfonyl chlorides for reaction with amines.[5][6] Silica gel-supported versions offer advantages as reusable, heterogeneous catalysts.[5]
-
Calcium Triflimide (Ca(NTf₂)₂): This catalyst has shown efficacy in activating sulfonyl fluorides and can be applied to sulfonyl chlorides to promote reactions with amines under mild conditions.[4]
Mechanism of Lewis Acid Catalysis:
The Lewis acid (LA) reversibly coordinates with the sulfonyl oxygen atoms, polarizing the S-O bonds and enhancing the electrophilicity of the sulfur atom for attack by the amine nucleophile (R₂NH).
Caption: Lewis Acid (LA) activation of a sulfonyl chloride.
Nucleophilic (Organo)catalysis
Nucleophilic catalysts, typically tertiary amines or N-oxides, function by first attacking the sulfonyl chloride to form a highly reactive sulfonylammonium salt intermediate. This intermediate is significantly more electrophilic than the starting sulfonyl chloride and is readily attacked by the amine nucleophile.
Common Nucleophilic Catalysts:
-
4-(Dimethylamino)pyridine (DMAP): DMAP is a superior nucleophilic catalyst for sulfonylation and acylation reactions.[7][8] Its high activity stems from the resonance stabilization of the cationic intermediate formed upon reaction with the sulfonyl chloride.[7] It is often used in small, catalytic amounts (5-10 mol%) alongside a stoichiometric base like triethylamine.[9][10]
-
Pyridine: While commonly used as a base to neutralize HCl, pyridine can also act as a nucleophilic catalyst, although it is less reactive than DMAP.[11]
Mechanism of Nucleophilic Catalysis (DMAP):
The catalyst (DMAP) attacks the sulfonyl chloride, displacing the chloride ion to form a highly reactive N-sulfonylpyridinium salt. This intermediate is then attacked by the amine, forming the product and regenerating the DMAP catalyst.
Caption: Nucleophilic catalysis via a DMAP intermediate.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for catalytic sulfonylation. Safety Note: this compound is reactive and moisture-sensitive. All reactions should be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and flame-dried glassware.
Protocol 1: Indium-Catalyzed Sulfonylation of Amines
This protocol leverages the mild and efficient activation provided by indium metal, making it suitable for a broad range of amines, including those that are less nucleophilic.[2][3]
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Indium powder (10 mol %)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the amine (1.1 eq) and indium powder (0.1 eq).
-
Solvent Addition: Add anhydrous acetonitrile to achieve a concentration of 0.1-0.2 M with respect to the sulfonyl chloride.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous acetonitrile and add it to the stirring suspension at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. For less reactive or sterically hindered amines, the reaction may be gently heated to 40-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the indium catalyst. Rinse the pad with ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl (to remove any unreacted amine), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure sulfonamide.
Data Summary: Representative Yields for Indium-Catalyzed Sulfonylation
| Amine Substrate | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aniline | Room Temp | 3 | >90 |
| Benzylamine | Room Temp | 2 | >95 |
| Dibenzylamine | 60 | 5 | >90 |
| Morpholine | Room Temp | 2 | >95 |
| Note: Yields are generalized from literature on indium-catalyzed sulfonylation and may vary for this compound.[2] |
Protocol 2: DMAP-Catalyzed Sulfonylation
This protocol utilizes the highly efficient nucleophilic catalyst DMAP for rapid and clean conversion, particularly effective for sterically hindered amines.[7]
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
4-(Dimethylamino)pyridine (DMAP) (10 mol %)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.2 eq), triethylamine (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 1-4 hours. The reaction is typically rapid. Monitor progress by TLC.
-
Workup: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).[12]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the pure sulfonamide.[12]
Protocol 3: Standard Pyridine-Mediated Sulfonylation
This is a classic and robust method where pyridine serves as both the base and a potential nucleophilic catalyst.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous pyridine
Procedure:
-
Reaction Setup: In a flame-dried flask, dissolve the amine (1.1 eq) in anhydrous pyridine.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Add this compound (1.0 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours until TLC analysis indicates completion.
-
Workup: Pour the reaction mixture slowly into a beaker containing ice water with vigorous stirring. An oily precipitate may form which should solidify.
-
Isolation & Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water and then with a cold, dilute HCl solution to remove residual pyridine. Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified sulfonamide.
Conclusion and Future Outlook
The selection of an appropriate catalytic system is paramount for the successful synthesis of sulfonamides from the challenging yet valuable this compound. Lewis acids like indium effectively enhance the electrophilicity of the sulfonyl group, allowing for reactions under mild, base-free conditions. Nucleophilic organocatalysts such as DMAP provide a highly reactive intermediate, accelerating the reaction and proving essential for less reactive substrates. While traditional base-mediated methods remain viable, catalytic approaches offer superior efficiency, milder conditions, and broader substrate scope. For researchers and drug development professionals, mastering these catalytic protocols is key to unlocking the full synthetic potential of this important chemical scaffold.
References
-
Title: Sulfonamide synthesis by S-N coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates Source: PMC - NIH URL: [Link]
-
Title: C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates Source: ACS Publications URL: [Link]
-
Title: Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides Source: ACS Publications URL: [Link]
-
Title: DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support Source: PMC - NIH URL: [Link]
-
Title: Mild and Efficient Indium Metal Catalyzed Synthesis of Sulfonamides and sulfonic Esters Source: organic-chemistry.org URL: [Link]
-
Title: The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity from pH Source: ACS Publications URL: [Link]
- Title: Preparation method of 5-chlorine-2-aminobenzene sulfonamide Source: Google Patents URL
-
Title: DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support Source: ResearchGate URL: [Link]
-
Title: Base-mediated C4-selective C-H-sulfonylation of pyridine Source: ChemRxiv URL: [Link]
-
Title: Proline Sulfonamide-Based Organocatalysis: Better Late than Never Source: PMC - NIH URL: [Link]
-
Title: Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols Source: ACS Publications URL: [Link]
-
Title: Sulfonylation of aromatic compounds with sulfonic acids using silica gel-supported AlCl3 as a heterogeneous Lewis acid catalyst Source: ResearchGate URL: [Link]
-
Title: Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines Source: ResearchGate URL: [Link]
-
Title: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation Source: PMC - NIH URL: [Link]
-
Title: (PDF) Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine Source: ResearchGate URL: [Link]
- Title: Purification of p (nu-acetyl amino)
-
Title: An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process Source: MDPI URL: [Link]
-
Title: Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF Source: ResearchGate URL: [Link]
-
Title: Chloroaluminate Ionic Liquid Immobilized on Magnetic Nanoparticles as a Heterogeneous Lewis Acidic Catalyst for the Friedel–Crafts Sulfonylation of Aromatic Compounds Source: MDPI URL: [Link]
-
Title: Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH Source: Scilit URL: [Link]
-
Title: Lewis acid-catalyzed regioselective synthesis of chiral α-fluoroalkyl amines via asymmetric addition of silyl dienolates to fluorinated sulfinylimines Source: RSC Publishing URL: [Link]
-
Title: MULTISTEP SYNTHESIS PROTECTING GROUPS Source: csus.edu URL: [Link]
-
Title: Iodine-catalyzed sulfonylation of sulfonyl hydrazides with tert-amines: a green and efficient protocol for the synthesis of sulfonamides Source: PMC - NIH URL: [Link]
-
Title: (PDF) Amine-Catalyzed Copper-Mediated C–H Sulfonylation of Benzaldehydes via a Transient Imine Directing Group Source: ResearchGate URL: [Link]
-
Title: Sulfanilyl chloride, N-acetyl- Source: Organic Syntheses Procedure URL: [Link]
-
Title: The reaction of benzenesulfonyl chloride and the primary amine group of... Source: ResearchGate URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mild and Efficient Indium Metal Catalyzed Synthesis of Sulfonamides and Sulfonic Esters [organic-chemistry.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: 2-Amino-benzenesulfonyl Chloride (2-ABSC)
Case ID: 2-ABSC-PUR-001 Status: Urgent / High Reactivity Assigned Specialist: Senior Application Scientist, Process Chemistry Division
🚨 Critical Alert: The "Ticking Clock" Compound
Welcome to the technical guide for 2-Amino-benzenesulfonyl chloride . If you are accessing this page, you likely have a crude mixture that is darkening rapidly or showing inconsistent analytical results.
Immediate Action Required: Do NOT attempt standard silica gel chromatography. The acidity and moisture content of silica will catalyze rapid hydrolysis and polymerization. Do NOT store the free base in solution for more than 1-2 hours at room temperature.
This guide treats the purification of 2-ABSC not as a standard separation, but as a stabilization protocol .
Module 1: Root Cause Analysis (Why is my product degrading?)
The instability of 2-ABSC stems from its "ambidextrous" reactivity. It contains both a nucleophile (Amino group,
The Degradation Pathways
-
Self-Condensation (The "Black Tar" Effect): The amino group of Molecule A attacks the sulfonyl chloride of Molecule B. This initiates a chain reaction, forming sulfonamide oligomers and releasing
. The released further catalyzes this reaction. -
Hydrolysis: Contact with atmospheric moisture converts the sulfonyl chloride to 2-aminobenzenesulfonic acid (zwitterionic, high melting point, insoluble in organic solvents).
Visualizing the Instability
The following diagram illustrates the competing pathways that destroy your yield.
Figure 1: Chemical degradation pathways. Note the autocatalytic loop involving HCl.
Module 2: Purification Protocols
Choose the protocol based on your end-goal. Protocol A is highly recommended for storage. Protocol B is for immediate use.
Protocol A: Isolation as Hydrochloride Salt (Stabilization)
Best for: Storage, shipping, or delayed use.
The protonation of the amine (
Reagents: Anhydrous
-
Dissolution: Dissolve the crude reaction mass in minimum dry Toluene or Dichloromethane (DCM) at 0°C.
-
Filtration: Rapidly filter the cold solution to remove insoluble sulfonic acid byproducts (hydrolysis impurities).
-
Salt Formation: While stirring at 0-5°C, bubble anhydrous
gas or add 4M in Dioxane dropwise. -
Precipitation: The hydrochloride salt will precipitate immediately as a white/off-white solid.
-
Isolation: Filter under inert gas (Argon/Nitrogen). Wash with cold, dry ether.
-
Drying: Vacuum dry at room temperature. Do not heat.
Protocol B: Recrystallization of Free Base
Best for: Immediate use in the next reaction step. Warning: High risk of degradation.
Solvent Selection Table:
| Solvent System | Suitability | Notes |
| Toluene / Hexane | Excellent | High recovery, non-destructive. |
| Chloroform (Amylene stabilized) | Good | Good solubility, easy to evaporate. |
| Diethyl Ether / Pentane | Fair | Good for "crashing out" product at -78°C. |
| Ethyl Acetate | Poor | Often contains moisture; difficult to dry completely. |
| Alcohols (MeOH, EtOH) | FORBIDDEN | Will react to form sulfonate esters. |
Step-by-Step:
-
Dissolve: Take crude residue and add minimum dry Chloroform or Toluene at room temperature.
-
Note: If it doesn't dissolve instantly, filter off the solids (these are likely impurities).[1]
-
-
Precipitate: Add dry Hexane or Pentane dropwise until the solution turns slightly cloudy.
-
Cool: Place in a freezer (-20°C) for 2 hours. Do not leave overnight if possible.
-
Collect: Filter rapidly on a sintered glass funnel.
-
Use: Redissolve immediately for the next reaction.
Module 3: Analytical Troubleshooting (HPLC/QC)
Issue: "I injected my sample into the HPLC, and I see three different peaks that change ratios every time."
Explanation: Your sample is reacting with the mobile phase.
-
If your mobile phase contains Water : You are seeing the sulfonic acid.[2]
-
If your mobile phase contains Methanol : You are seeing the methyl sulfonate ester.
Solution: You must perform a Derivatization Quench before analysis.
Validated QC Protocol (Derivatization)
-
Sampling: Take 10 mg of your crude/purified solid.
-
Quench: Dissolve in 1 mL of DCM containing excess Benzylamine (or Morpholine).
-
Wait: Let stand for 5 minutes. The amine will react with all available sulfonyl chloride to form a stable sulfonamide.
-
Analyze: Inject this stable sulfonamide into the HPLC.
-
Calculation: The purity of the sulfonamide peak corresponds directly to the purity of your sulfonyl chloride.
Module 4: Troubleshooting & FAQs
Q1: The product turned purple/black during vacuum drying.
Diagnosis: Autocatalytic decomposition.
Fix: You likely had residual acid (thionyl chloride or chlorosulfonic acid) trapped in the crystal lattice.
Prevention: Wash the organic layer with cold, saturated
Q2: Can I use silica gel if I neutralize it with Triethylamine?
Diagnosis: Risky.[3] Expert Insight: Even neutralized silica has high surface area and adsorbed water. If you must use chromatography, use Flash Chromatography with extreme speed (< 5 min residence time) using DCM/Hexane on oven-dried silica. However, yield loss of 20-30% is standard for this method.
Q3: My melting point is >200°C, but literature says ~60-70°C (or similar low range).
Diagnosis: You have isolated the sulfonic acid (hydrolysis product), not the chloride. Fix: Your reaction conditions were too wet, or your workup took too long. Check your anhydrous solvents.[4]
Workflow Visualization
Follow this decision tree to minimize yield loss.
Figure 2: Decision tree for processing crude 2-ABSC.
References
-
BenchChem. (2025).[5][6] Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis. Retrieved from
-
Sigma-Aldrich. (n.d.). Pyridine-3-sulfonyl chloride derivatization grade (HPLC).[7] Retrieved from
-
ResearchGate. (2014). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H. Chemical Communications. Retrieved from
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
PubChem. (n.d.). This compound | C6H6ClNO2S.[2][8] Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chembk.com [chembk.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pyridine-3-sulfonyl chloride derivatization grade (HPLC), LiChropur™, ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | C6H6ClNO2S | CID 15218578 - PubChem [pubchem.ncbi.nlm.nih.gov]
Minimizing self-condensation side reactions of o-aminobenzenesulfonyl chloride
Technical Support Center: o-Aminobenzenesulfonyl Chloride Applications
Guide: Minimizing Self-Condensation Side Reactions
Welcome to the technical support center for advanced organic synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your research. This guide addresses a frequent and critical challenge encountered by medicinal and process chemists: the self-condensation of o-aminobenzenesulfonyl chloride. We will explore the root causes of this side reaction and provide validated, actionable strategies to ensure the successful synthesis of your target sulfonamides.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What exactly is the self-condensation of o-aminobenzenesulfonyl chloride, and what is the chemical mechanism driving it?
A1: Self-condensation is an undesired side reaction where two or more molecules of o-aminobenzenesulfonyl chloride react with each other, leading to the formation of dimers, trimers, and eventually insoluble polymeric material. This process depletes your starting material and complicates the purification of your desired product.
The reaction is driven by the inherent bifunctional nature of the molecule. It possesses a highly electrophilic sulfonyl chloride group (-SO₂Cl) and a nucleophilic primary amino group (-NH₂) on the same aromatic ring. The self-condensation occurs when the amino group of one molecule attacks the sulfonyl chloride group of another, forming a sulfonamide linkage. This dimer still contains a reactive site at each end, allowing for further polymerization.
The fundamental mechanism is a nucleophilic substitution at the sulfur center, analogous to the formation of your desired product, but with the starting material itself acting as the nucleophile.[1]
Caption: Figure 1: Mechanism of o-aminobenzenesulfonyl chloride self-condensation.
Q2: My reactions are consistently yielding a significant amount of insoluble white precipitate. What are the key experimental factors that promote this side reaction?
A2: The formation of insoluble polymeric sulfonamides is a classic sign of runaway self-condensation. Several interdependent factors kinetically favor this intermolecular side reaction over your desired intramolecular reaction. Understanding and controlling these is paramount.
| Factor | Impact on Self-Condensation | Scientific Rationale |
| High Concentration | Increases Rate | Follows the principles of collision theory. A higher concentration of o-aminobenzenesulfonyl chloride increases the frequency of collisions between molecules, accelerating the rate of the bimolecular self-condensation reaction. |
| Elevated Temperature | Dramatically Increases Rate | The rate of most organic reactions, including this undesired one, increases with temperature. Heat provides the necessary activation energy for the reaction. Sulfonyl chlorides can also degrade at higher temperatures.[2] |
| Presence of Base | Increases Rate | A base scavenges the HCl produced, driving the reaction forward. More critically, if the base is strong enough, it can deprotonate the aniline's amino group, significantly increasing its nucleophilicity and accelerating its attack on the sulfonyl chloride. |
| Slow Reagent Addition | Decreases Rate | The rate of the desired reaction with your target nucleophile (e.g., another amine) and the undesired self-condensation are both concentration-dependent. By adding the sulfonyl chloride slowly, its instantaneous concentration is kept low, favoring the reaction with the co-reactant which is present in stoichiometric excess. |
| Reaction Time | Increases Amount | Given sufficient time, even a slow side reaction can lead to significant product formation. Monitoring the reaction and working it up promptly upon completion is crucial. |
Q3: What is the most effective, field-proven strategy to prevent self-condensation during the reaction?
A3: The most robust and widely adopted strategy is a combination of low temperature and slow, controlled addition of the o-aminobenzenesulfonyl chloride to a solution containing your target nucleophile and a suitable base. This approach tackles the kinetic factors head-on.
The "Slow Addition at Low Temperature" Protocol: This method ensures that the instantaneous concentration of the highly reactive sulfonyl chloride is always kept to a minimum, thereby statistically favoring its reaction with the target nucleophile, which is present in a much higher concentration in the reaction flask.
Caption: Figure 2: Workflow for controlled sulfonylation to minimize side reactions.
Experimental Protocol: Low-Temperature Sulfonylation with Slow Addition
-
Vessel Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve your target amine (1.0 eq.) and a suitable base like pyridine or triethylamine (1.2-1.5 eq.) in an appropriate anhydrous solvent (e.g., Dichloromethane, THF).[3]
-
Cooling: Immerse the flask in an ice-water or ice-salt bath to bring the internal temperature to 0 °C.
-
Sulfonyl Chloride Preparation: In a separate, dry flask, dissolve the o-aminobenzenesulfonyl chloride (1.1 eq.) in a minimal amount of the same anhydrous solvent.
-
Controlled Addition: Transfer the sulfonyl chloride solution to a pressure-equalizing dropping funnel or a syringe pump. Add the solution to the cooled, stirring reaction mixture dropwise over a period of 30-60 minutes. Critically, ensure the internal temperature does not rise above 5 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for another hour. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish, it can be allowed to slowly warm to room temperature.
-
Workup: Once the reaction is complete, proceed with an aqueous workup. Quench the reaction by slowly adding cold water or a saturated aqueous solution of sodium bicarbonate.[4] Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography or recrystallization.
Q4: Is protecting the amino group a viable strategy? If so, what is the recommended procedure?
A4: Absolutely. Protection of the nucleophilic amino group is an excellent, albeit longer, strategy to completely eliminate the possibility of self-condensation. By converting the amine into a less reactive functional group, such as an amide, you effectively "turn off" its ability to act as a nucleophile. The most common and practical approach is acetylation.
The overall workflow involves three key stages: protecting the amine, performing the sulfonylation reaction with your target nucleophile, and finally, deprotecting the amine to yield the final product.
Caption: Figure 3: Workflow for using a protecting group to prevent self-condensation.
Experimental Protocol: Acetyl Protection & Deprotection
Part A: Protection of o-Aminobenzenesulfonyl Chloride
-
Setup: Suspend o-aminobenzenesulfonyl chloride (1.0 eq.) in a suitable solvent like ethyl acetate in a round-bottom flask.
-
Acetylation: Add acetic anhydride (1.2 eq.) to the suspension. If needed, a mild base like sodium acetate can be added as a catalyst.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC until the starting material is consumed.
-
Isolation: The product, o-acetamidobenzenesulfonyl chloride, often precipitates from the solution. It can be isolated by filtration, washed with a cold non-polar solvent (like hexanes) to remove excess acetic anhydride, and dried under vacuum. This intermediate is now stable against self-condensation and can be used in subsequent reactions.
Part B: Deprotection of the Acetyl Group
-
Hydrolysis: After you have successfully formed the desired sulfonamide using the protected intermediate, dissolve the protected product in a suitable solvent (e.g., methanol or ethanol).
-
Acidic or Basic Conditions: Add an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 2M NaOH).
-
Heating: Heat the mixture to reflux and stir for several hours until the deprotection is complete (monitor by TLC/LC-MS).
-
Workup: Cool the reaction mixture. If acidic hydrolysis was used, neutralize carefully with a base. If basic hydrolysis was used, neutralize with an acid. Extract the product with an organic solvent, dry, and concentrate to yield the final, deprotected product.
This protecting group strategy provides the highest level of security against self-condensation and is particularly recommended for complex, multi-step syntheses where yield and purity are paramount.
References
-
Al-Saeedi, A. H., Al-Ghamdi, A. M., & El-Tohamy, S. A. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Advances, 11(8), 4647-4660. Retrieved from [Link]
-
Patel, R. B., Patel, M. R., & Patel, K. C. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 269-276. Retrieved from [Link]
-
University of Massachusetts. (n.d.). Multistep Synthesis Protecting Groups. Retrieved from [Link]
-
Alonso, D. A., Baeza, A., & Nájera, C. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(49), 17694-17699. Retrieved from [Link]
-
Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved from [Link]
-
Wikipedia. (n.d.). Self-condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). Traditional sulfonamide synthesis using amine and sulfonyl chloride. Retrieved from [Link]
-
Studylib. (n.d.). Amination of the p-acetaminobenzene sulfonyl chloride. Retrieved from [Link]
Sources
Technical Support Center: 2-Amino-benzenesulfonyl Chloride Stability & Handling
This guide serves as a specialized technical resource for researchers handling 2-Amino-benzenesulfonyl chloride (CAS: 109061-25-8).[1] This compound presents unique stability challenges due to the ortho-substitution of a nucleophilic amino group (
Current Status: Critical Stability Alert
Senior Application Scientist Note: "If you are observing a color shift to pink, red, or brown, or the formation of a white crust, your reagent is actively degrading. Unlike standard sulfonyl chlorides, the 2-amino derivative is structurally predisposed to self-destruction via intramolecular cyclization and intermolecular polymerization.[1] This guide prioritizes salvage protocols and rigorous prevention strategies."
Part 1: Diagnostic Hub (Troubleshooting)
Use this matrix to identify the specific chemical failure mode based on visual cues.
| Visual Symptom | Chemical Diagnosis | Root Cause | Immediate Action |
| Pink / Red / Purple discoloration | Oxidative Degradation | Oxidation of the free amino group ( | Stop. Material is compromised. If <5% colored, attempt rapid cold recrystallization (see Protocol A).[1] |
| Brown / Black Oily Residue | Polymerization | Intermolecular nucleophilic attack: | Discard. Irreversible polymerization has occurred.[1] Synthesis of fresh batch required. |
| White Precipitate / Crust | Hydrolysis | Reaction with atmospheric moisture yielding 2-aminobenzenesulfonic acid (insoluble in organic solvents) and HCl.[1] | Filter. The solution may still contain active chloride.[1] Filter under inert gas; use filtrate immediately.[1] |
| Fuming / Acrid Smell | HCl Release | Advanced hydrolysis or thermal decomposition.[1] | Ventilate. Neutralize with weak base trap.[1] Check storage seals immediately. |
Part 2: Root Cause Analysis & Mechanisms
Understanding why this compound degrades is the key to preventing it.[1]
The "Ortho-Effect" Instability
This compound is a "zwitterionic-like" precursor.[1] The basic amine and acidic sulfonyl chloride are chemically incompatible in the long term.[1]
-
Self-Condensation: The amine acts as a nucleophile, attacking the sulfur atom of a neighboring molecule, displacing chloride. This creates a sulfonamide dimer, which continues to polymerize into a brown tar [1].[1]
-
Hydrolysis: Upon contact with water, the
bond cleaves ( mechanism), releasing HCl. The resulting sulfonic acid is often a zwitterionic solid (high melting point, insoluble in organics) [2].[1]
Visualizing the Degradation Pathways
The following diagram maps the kinetic competition between stable storage and degradation.
Figure 1: Competing degradation pathways.[1] Note that moisture triggers hydrolysis (white solid), while heat/concentration triggers polymerization (brown tar).
Part 3: Remediation & Purification Protocols[1][2]
If your compound shows minor discoloration (light pink/peach), use Protocol A .[1] If it is heavily degraded, synthesize de novo using Protocol B .
Protocol A: Rapid Cold Recrystallization (Salvage)
Use this only if the compound is >90% pure but slightly colored.[1]
-
Dissolution: Dissolve the crude solid in the minimum amount of dry Dichloromethane (DCM) or Toluene at room temperature.[1]
-
Note: Do not use alcohols (reacts to form esters) or amines.[1]
-
-
Filtration: If a white solid remains (sulfonic acid), filter rapidly through a sintered glass funnel under a blanket of Nitrogen/Argon.[1]
-
Precipitation: Cool the filtrate to -20°C or lower. Slowly add cold Hexanes or Petroleum Ether (antisolvent) until turbidity appears.[1]
-
Crystallization: Store at -20°C for 2–4 hours.
-
Collection: Filter the crystals cold. Wash with cold Hexanes.[1] Dry under high vacuum for <30 minutes. Store immediately at -20°C.
Protocol B: In Situ Generation (Recommended)
Due to instability, the "Gold Standard" is to generate the compound and use it immediately without isolation [3].
-
Precursor: Start with 2-Amino-benzenesulfonic acid or Benzothiazole derivatives.[1]
-
Chlorosulfonation: Treat precursor with Chlorosulfonic acid (
) at 0°C.[1] -
Quench: Pour reaction mixture onto ice (carefully).
-
Extraction: Extract immediately into cold DCM.
-
Usage: Dry the organic layer (MgSO4) and use the solution directly in the next step (e.g., amide coupling).[1] Do not rotovap to dryness if possible.[1]
Part 4: Storage & Prevention Guidelines
The "3-Zero" Rule for Storage
To maintain shelf-life >1 month, you must adhere to the 3-Zero Rule:
-
Zero Moisture: Store in a desiccator or glovebox.[1] Use septum-sealed vials.
-
Zero Oxygen: Flush headspace with Argon (heavier than air, provides better blanket than Nitrogen).[1]
-
Zero Heat: Store at -20°C or -80°C . Never store at room temperature.
Handling Decision Tree
Figure 2: Decision tree for handling and storage. Converting to the HCl salt (bottom right) significantly reduces the risk of self-polymerization.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I store this compound in DMSO or DMF? A: NO. These are nucleophilic polar solvents.[1] DMSO can act as an oxidant, and DMF can react with sulfonyl chlorides (Vilsmeier-Haack type chemistry) or facilitate polymerization.[1] Use non-polar, non-nucleophilic solvents like DCM, Chloroform, or Toluene.[1]
Q: Why did my white powder turn into a red oil overnight? A: You likely stored it at room temperature or with a loose cap. The "red oil" is a complex mixture of azo-dyes (oxidation) and sulfonamide oligomers (polymerization).[1] It is not recoverable.[1]
Q: Is the hydrochloride salt more stable?
A: YES. If you can, generate or purchase the hydrochloride salt form.[1] Protonating the amine (
Q: How do I check purity without decomposing it? A: Standard LC-MS often hydrolyzes the compound on the column.[1]
-
Method 1 (Derivatization): Take a small aliquot, react it immediately with excess morpholine or benzylamine, and analyze the resulting stable sulfonamide by HPLC/LC-MS.
-
Method 2 (TLC): Run TLC in dry DCM.[1] The sulfonyl chloride moves faster than the sulfonic acid (which stays at the baseline).[1]
References
-
BenchChem. (2025).[1][2] Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis. Retrieved from [1]
-
Royal Society of Chemistry. (2017).[1] Synthesis of sulfonyl chloride substrate precursors.[1][3][4] Retrieved from [1]
-
National Institutes of Health (NIH). (2024).[1] this compound - PubChem Compound Summary.[1][5] Retrieved from [1]
-
Fisher Scientific. (2025).[1] Safety Data Sheet: Benzenesulfonyl Chloride Derivatives.[1] Retrieved from [1]
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Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Amino-benzenesulfonyl chloride: EI vs. ESI
This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of 2-Amino-benzenesulfonyl chloride, a critical building block in medicinal chemistry and organic synthesis.[1] As researchers and drug development professionals, understanding the gas-phase behavior of such molecules is paramount for unambiguous structural elucidation, impurity profiling, and reaction monitoring. We will objectively compare the fragmentation pathways induced by two of the most common ionization techniques: high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI), providing supporting mechanistic insights and practical experimental guidance.
The Analytical Imperative: Why Fragmentation Matters
This guide dissects the fragmentation of this compound (Molecular Weight: 191.64 g/mol ) under two distinct ionization regimes to illustrate their complementary strengths.[4]
High-Energy Fragmentation: Electron Ionization (EI) Mass Spectrometry
Electron Ionization is a "hard" ionization technique that bombards the analyte with high-energy electrons (~70 eV), leading to the formation of an energetically unstable molecular ion (M+•) that undergoes extensive and often complex fragmentation.[3] This provides rich structural detail, though sometimes at the cost of the molecular ion peak's abundance.
Proposed EI Fragmentation Pathway
The fragmentation of this compound (m/z 191/193, reflecting ³⁵Cl/³⁷Cl isotopes) is dictated by the relative stabilities of the resulting ions and neutral radicals. The primary cleavages are expected to occur at the weakest bonds and those that lead to stable fragments.
Key Fragmentation Steps:
-
Loss of Chlorine Radical: The initial molecular ion readily loses a chlorine radical (•Cl) from the sulfonyl chloride moiety. This is a common cleavage for sulfonyl chlorides and results in a stable acylium-type cation at m/z 156.
-
Loss of Sulfur Dioxide: A significant fragmentation pathway for aromatic sulfonamides and related compounds involves the extrusion of a neutral sulfur dioxide (SO₂) molecule.[5] For the ion at m/z 156, this would lead to the formation of the 2-aminophenyl cation at m/z 92.
-
Direct C-S Bond Cleavage: The carbon-sulfur bond can cleave directly from the molecular ion, leading to the formation of the 2-aminophenyl radical cation at m/z 92 and the neutral fragment •SO₂Cl.
-
Formation of Benzyne: Further fragmentation of the m/z 92 ion through the loss of ammonia (NH₃) and a hydrogen atom, or through other rearrangements, can lead to the formation of the characteristic benzyne radical cation at m/z 76.
-
Loss of SO₂Cl Radical: The molecular ion can also undergo direct cleavage of the C-S bond to lose a •SO₂Cl radical, directly forming the 2-aminophenyl cation at m/z 92.
Visualization of EI Fragmentation
Caption: Proposed EI fragmentation pathway for this compound.
Summary of Key EI Fragments
| m/z (for ³⁵Cl) | Proposed Fragment Ion | Neutral Loss | Mechanistic Rationale |
| 191 | [C₆H₆NO₂SCl]⁺• | - | Molecular Ion (M⁺•) |
| 156 | [C₆H₆NO₂S]⁺ | •Cl | Cleavage of the weak S-Cl bond to form a stable cation. |
| 92 | [C₆H₆N]⁺• | SO₂Cl• or SO₂ | Cleavage of the C-S bond or loss of SO₂ from the m/z 156 fragment.[5] |
| 77 | [C₆H₅]⁺ | - | Phenyl cation, a common fragment for benzene derivatives. |
| 76 | [C₆H₄]⁺• | HCN, H• | Formation of stable benzyne radical cation from the m/z 92 ion. |
Soft-Ionization Fragmentation: Electrospray Ionization (ESI-MS/MS)
In contrast to EI, ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal initial fragmentation.[6][7] Structural information is then obtained by selecting the precursor ion ([M+H]⁺) and subjecting it to Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS). This controlled fragmentation process is often simpler and more predictable than EI.
Proposed ESI-MS/MS Fragmentation Pathway
For this compound, protonation is expected to occur at the most basic site, the amino group, yielding a precursor ion at m/z 192/194. The fragmentation of this even-electron ion will proceed through the elimination of stable neutral molecules.
Key Fragmentation Steps:
-
Loss of Sulfur Dioxide: The most prominent fragmentation pathway for protonated aromatic sulfonamides is the rearrangement-induced elimination of neutral SO₂.[5][8] This is a highly characteristic fragmentation that results in an ion at m/z 128/130. This process is often favored because it leads to a stable product ion.[5]
-
Loss of HCl: The protonated molecule can lose a neutral molecule of hydrogen chloride (HCl), yielding a fragment at m/z 156. This represents the sulfonamide equivalent of the parent molecule.
-
Loss of Water: Although less common, a potential loss of water (H₂O) from the protonated sulfonyl group could occur, leading to a fragment at m/z 174/176.
-
C-S Bond Cleavage: Cleavage of the C-S bond would result in the formation of the protonated aniline ion at m/z 93.
Visualization of ESI-MS/MS Fragmentation
Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.
Summary of Key ESI-MS/MS Fragments
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Mechanistic Rationale |
| 192/194 | 128/130 | SO₂ (64 Da) | Diagnostic Pathway: Rearrangement and elimination of SO₂, a highly characteristic fragmentation for aromatic sulfonamides.[5] |
| 192/194 | 156 | HCl (36 Da) | Loss of a stable neutral molecule from the protonated precursor. |
| 192/194 | 93 | SO₂ClH (99 Da) | Cleavage of the C-S bond to form the stable protonated aniline ion. |
Comparative Analysis: Choosing the Right Tool
The choice between EI and ESI-MS depends entirely on the analytical objective.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Ionization | Hard, high energy | Soft, low energy |
| Primary Ion | M⁺• (Radical Cation) | [M+H]⁺ (Protonated Molecule) |
| Molecular Ion | May be weak or absent | Typically strong and clear |
| Fragmentation | Extensive, complex, spontaneous | Controlled (via MS/MS), simpler pathways |
| Best For | Initial structural elucidation of pure, volatile compounds; library matching. | Analysis of complex mixtures (e.g., LC-MS), quantification, analysis of polar/non-volatile compounds. |
| Key Insight for Topic | Provides detailed structural fragments (e.g., benzyne, m/z 92). | Confirms molecular weight and shows characteristic loss of SO₂.[5] |
Expert Insight: For novel compound identification, EI-MS provides a rich, albeit complex, fragmentation pattern that can be pieced together like a puzzle to confirm the core structure. For reaction monitoring or quantification in a biological matrix using LC-MS, the soft ionization of ESI is superior.[9] It provides a robust precursor ion ([M+H]⁺) that can be selectively fragmented to a specific product ion (e.g., m/z 128), creating a highly sensitive and specific Selected Reaction Monitoring (SRM) assay.
Experimental Protocol: Acquiring Mass Spectra
This section outlines a standardized, self-validating protocol for the analysis of this compound.
A. Sample Preparation
-
Stock Solution: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Working Solution (for Infusion/LC-MS): Dilute the stock solution 1:1000 in 50:50 acetonitrile:water with 0.1% formic acid for ESI-MS, or in a suitable volatile solvent like dichloromethane for GC-MS. A final concentration of ~1 µg/mL is appropriate.
-
Causality: Formic acid is added for ESI to provide a source of protons, promoting the formation of the [M+H]⁺ ion.[10]
-
B. LC-ESI-MS/MS Instrumentation & Parameters
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer: Triple Quadrupole or Q-TOF Mass Spectrometer.
-
Ionization Mode: ESI, Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 400 °C.
-
MS1 Scan: Scan from m/z 50-300 to identify the [M+H]⁺ precursor at m/z 192/194.
-
MS/MS (Product Ion Scan): Select m/z 192 as the precursor ion. Apply a range of collision energies (e.g., 10-40 eV) to observe the fragmentation pattern, optimizing for the key transitions (e.g., 192 → 128).
-
Trustworthiness: Varying the collision energy is a self-validating step. The appearance and disappearance of specific fragments as energy is ramped confirms their parent-daughter relationship and provides insight into the bond energies within the molecule.
-
C. GC-EI-MS Instrumentation & Parameters
-
GC System:
-
Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
Carrier Gas: Helium at 1.0 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: EI.
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-300.
-
Conclusion
The mass spectrometric fragmentation of this compound is a tale of two techniques. Electron Ionization provides a complex but structurally rich spectrum characterized by the loss of •Cl and the formation of the m/z 92 aminophenyl cation. Electrospray Ionization, when coupled with tandem MS, offers a more controlled analysis, confirming the molecular weight and revealing a highly diagnostic neutral loss of SO₂. Researchers can leverage the strengths of both methods: EI for definitive structural confirmation of a synthesized standard and ESI for sensitive and specific analysis in complex applications like reaction monitoring or bioanalysis. A thorough understanding of these distinct fragmentation pathways is essential for any scientist working with this important chemical moiety.
References
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Sang-Hyun, P. et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available at: [Link]
-
Todua, N. G. et al. (2011). Electron ionization mass spectra of alkylated sulfabenzamides. PubMed. Available at: [Link]
-
Klagkou, K. et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. Available at: [Link]
-
Gao, J. et al. (2015). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. Available at: [Link]
-
Zaikin, V. G. & Zenkina, O. V. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. AIP Publishing. Available at: [Link]
-
eGyanKosh (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]
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Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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PubChem (n.d.). This compound. PubChem. Available at: [Link]
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Chemguide (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]
-
Hu, Y. et al. (2016). Characterization of multiple fragmentation pathways initiated by collision-induced dissociation of multifunctional anions formed by deprotonation of 2-nitrobenzenesulfonylglycine. PubMed. Available at: [Link]
-
NIST (n.d.). 8. NIST. Available at: [Link]
-
Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. UAB. Available at: [Link]
-
American Laboratory (2006). Development of an LC-ESI-MS-MS Method With Formate Anion Attachment for Detecting Neutral Molecules in Rat Plasma. American Laboratory. Available at: [Link]
-
Clark, A. D. (n.d.). Mass Spectrometry: Fragmentation. University of Wisconsin-La Crosse. Available at: [Link]
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A Comparative Guide to the Synthesis of 2-Amino-benzenesulfonyl Chloride: Benchmarking Yields Against Alternative Reagents
In the landscape of pharmaceutical and agrochemical research, 2-Amino-benzenesulfonyl chloride stands as a pivotal intermediate. Its unique ortho-disposition of a reactive sulfonyl chloride and a nucleophilic amino group provides a versatile scaffold for the synthesis of a multitude of bioactive molecules, including sulfonamides and fused heterocyclic systems.[1] The efficiency of its synthesis is therefore a critical factor in the drug development pipeline. This guide provides an in-depth comparison of synthetic routes to this compound, with a focus on benchmarking yields obtained with the traditional reagent, chlorosulfonic acid, against modern, alternative reagents. Experimental data, detailed protocols, and mechanistic insights are presented to empower researchers in making informed decisions for their synthetic strategies.
The Classical Approach: Chlorosulfonation of Aniline
The direct chlorosulfonation of aniline using chlorosulfonic acid has long been the workhorse for the industrial production of aminobenzenesulfonyl chlorides. The electrophilic aromatic substitution reaction proceeds readily due to the activating effect of the amino group.
However, this method is beset by several challenges that can significantly impact yield and product purity. The primary hurdles include:
-
Polysulfonation: The strong activating nature of the amino group can lead to the formation of di- and tri-sulfonated byproducts, which complicates purification and reduces the yield of the desired mono-substituted product.[2]
-
Isomer Formation: While the ortho-isomer is a major product, the formation of the para-isomer is also significant and often predominant, necessitating challenging separation steps.
-
Hydrolysis: The intermediate sulfonyl chloride is highly susceptible to hydrolysis, requiring strictly anhydrous reaction conditions to prevent its conversion back to the sulfonic acid.[2]
-
Safety Concerns: Chlorosulfonic acid is a highly corrosive and reactive substance.[3] It reacts violently with water, releasing toxic and corrosive fumes of hydrochloric acid and sulfuric acid.[3][4][5] Stringent safety precautions are paramount when handling this reagent.[3]
The yield of this compound via this route is often modest, typically ranging from 30-50% after purification, due to the aforementioned side reactions and product loss during workup.
Experimental Protocol: Chlorosulfonation of Acetanilide
To mitigate some of the challenges associated with the direct chlorosulfonation of aniline, a common strategy involves the protection of the amino group as an acetamide. This approach offers better control over the reaction and generally leads to higher yields of the desired p-acetamidobenzenesulfonyl chloride, which can then be deprotected.
Step 1: Synthesis of p-Acetamidobenzenesulfonyl Chloride
-
In a flask equipped with a mechanical stirrer and situated in a cooling bath, add 290 g (2.49 moles) of freshly distilled chlorosulfonic acid.[6]
-
Maintain the temperature at approximately 15°C and gradually add 67.5 g (0.5 mole) of acetanilide over a period of fifteen minutes.[6] This reaction evolves a large volume of hydrogen chloride gas and must be performed in a well-ventilated fume hood.[6]
-
After the addition is complete, heat the mixture to 60°C for two hours to ensure the reaction goes to completion.[6] The completion of the reaction is indicated by the cessation of gas evolution.[6]
-
Carefully and slowly pour the resulting syrupy liquid into 1 kg of crushed ice with just enough water to allow for stirring. This decomposition of excess chlorosulfonic acid should also be conducted in a fume hood.[6]
-
Collect the precipitated solid sulfonyl chloride by suction filtration and wash it with water.[6] The crude yield is typically 90-95 g (77-81% of the theoretical amount).[6]
Step 2: Hydrolysis to 2-Aminobenzenesulfonamide
The crude p-acetamidobenzenesulfonyl chloride is often not isolated but directly converted to the corresponding sulfonamide, which is then hydrolyzed to the desired 2-aminobenzenesulfonamide.
Modern Alternatives for Improved Yields and Safety
Recognizing the limitations of the classical chlorosulfonation method, researchers have developed several alternative reagents and synthetic strategies that offer improved yields, selectivity, and safety profiles.
Sandmeyer-type Sulfonyl Chloride Synthesis
A significant advancement in the synthesis of aryl sulfonyl chlorides is the Sandmeyer-type reaction of anilines. This approach avoids the direct use of chlorosulfonic acid and offers a safer and more scalable process. A notable example utilizes DABSO (1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex) as a stable and easily handled SO2 surrogate.[7][8]
This method involves the in-situ formation of a diazonium salt from the corresponding aniline, which then reacts with the SO2 surrogate in the presence of a copper catalyst to yield the sulfonyl chloride.[7][8] A key advantage is that the highly energetic diazonium intermediate does not accumulate, enhancing the safety of the process.[8] This reaction has been demonstrated on a large scale, affording the desired product in high yield and purity.[8]
N-Halosuccinimide (NXS) Mediated Synthesis from Sulfonyl Hydrazides
Another innovative and efficient method involves the use of N-halosuccinimides (NCS or NBS) to convert sulfonyl hydrazides into the corresponding sulfonyl chlorides or bromides.[9] This transformation is typically rapid, clean, and proceeds in high yields.[9] The reaction can be performed at room temperature and often allows for the direct, one-pot conversion of the resulting sulfonyl chloride into sulfonamides by the addition of an amine.[9]
Experimental Protocol: Synthesis of a Sulfonyl Chloride from a Sulfonyl Hydrazide
-
To a solution of the desired sulfonyl hydrazide (0.3 mmol) in acetonitrile (2 mL), add N-Chlorosuccinimide (NCS) (0.6 mmol, 2.0 equiv) in one portion.[9]
-
Stir the mixture at room temperature for 2 hours.[9] The resulting sulfonyl chloride can then be used in subsequent reactions.
For a one-pot synthesis of a sulfonamide:
-
To the above reaction mixture, add triethylamine (12 mmol, 2.0 equiv) and the desired amine (e.g., aniline, 12 mmol, 2.0 equiv).[9]
-
Stir the mixture at room temperature for 2 hours.[9]
-
Remove the solvent under reduced pressure and purify the residue by flash column chromatography to obtain the corresponding sulfonamide.[9]
This method has been successfully scaled up, demonstrating its robustness for larger-scale preparations.[9]
Comparative Yields and Reagent Summary
| Reagent/Method | Starting Material | Typical Yield of this compound derivative | Key Advantages | Key Disadvantages |
| Chlorosulfonic Acid | Aniline/Acetanilide | 30-50% (ortho-isomer) | Low-cost reagent | Low regioselectivity, polysulfonation, hazardous reagent, harsh reaction conditions.[2] |
| Sandmeyer-type (DABSO) | 2-Aminoaniline | >80% | High yield, high purity, improved safety (no accumulation of diazonium salt), scalable.[8] | Requires a copper catalyst and a nitrite source. |
| N-Halosuccinimide (NCS) | 2-Aminobenzenesulfonyl hydrazide | >90% (for the sulfonyl chloride formation) | High yield, mild reaction conditions, clean reaction, suitable for one-pot procedures.[9] | Requires the pre-synthesis of the sulfonyl hydrazide. |
Visualizing the Synthetic Pathways
To better illustrate the discussed synthetic strategies, the following diagrams outline the core transformations.
Caption: Classical chlorosulfonation of aniline.
Caption: Sandmeyer-type synthesis of this compound.
Caption: NCS-mediated synthesis from a sulfonyl hydrazide.
Conclusion and Future Outlook
While the direct chlorosulfonation of aniline remains a cost-effective method for producing aminobenzenesulfonyl chlorides, its drawbacks in terms of yield, selectivity, and safety are significant. For researchers and drug development professionals seeking higher efficiency and safer laboratory practices, modern alternatives such as the Sandmeyer-type synthesis using DABSO and the NCS-mediated conversion of sulfonyl hydrazides offer compelling advantages. These methods consistently deliver higher yields of the desired this compound with greater purity and under milder, more controlled conditions.
The choice of synthetic route will ultimately depend on factors such as scale, cost, available starting materials, and safety infrastructure. However, the data presented in this guide strongly suggests that for the synthesis of high-quality this compound, the adoption of modern, alternative reagents is a scientifically sound and advantageous strategy. As the demand for complex and novel sulfonamide-based therapeutics continues to grow, the development of even more efficient and sustainable synthetic methodologies will remain an active and important area of research.
References
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
- DuPont. (n.d.). Chlorosulfonic Acid.
-
Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Royal Society of Chemistry. Retrieved from [Link]
-
Veolia North America. (n.d.). Chlorosulfonic Acid. Retrieved from [Link]
-
MDPI. (2021, September 13). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Retrieved from [Link]
-
OARS. (n.d.). Chlorosulfonic acid - WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL. Retrieved from [Link]
-
International Programme on Chemical Safety. (n.d.). ICSC 1039 - CHLOROSULFONIC ACID. Retrieved from [Link]
-
Journal of Education and Science. (2023, May 15). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Retrieved from [Link]
- Google Patents. (n.d.). CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide.
-
Kieffer, M. E., et al. (n.d.). An Aminative Rearrangement of O‐(Arenesulfonyl)hydroxylamines: Facile Access to ortho‐Sulfonyl Anilines. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Retrieved from [Link]
- Google Patents. (n.d.). US3161675A - Process for preparing sulfonamide compounds.
-
PrepChem.com. (n.d.). Synthesis of 2-aminobenzenesulfonamide. Retrieved from [Link]
-
ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of.... Retrieved from [Link]
-
Bio-protocol. (2022, September). 3.1.1. Preparation of N-(pyridin-2-yl) Substituted Benzene Sulfonamide. Retrieved from [Link]
-
Organic Syntheses. (1925). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride producing N-(2hydroxyphenyl)-4-methyl benzenesulfonamide (1B). Retrieved from [Link]
-
Semantic Scholar. (2003). Studies on synthesis of 2-bromobenzenesulfonyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). CN1175511005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.
-
ResearchGate. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of substituted benzene sulfonyl chloride.
-
ResearchGate. (n.d.). Construction of saccharin scaffold via intramolecular N‐central cyclization. Retrieved from [Link]
-
PubMed. (2014, December 15). Combining anti-cancer drugs with artificial sweeteners: synthesis and anti-cancer activity of saccharinate (sac) and thiosaccharinate (tsac) complexes cis-[Pt(sac)2(NH3)2] and cis-[Pt(tsac)2(NH3)2]. Retrieved from [Link]
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PubMed. (2008, March 15). Indomethacin-saccharin cocrystal: design, synthesis and preliminary pharmaceutical characterization. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
